molecular formula C17H23NO3 B1206307 L-Hyoscyamine (Standard) CAS No. 5934-50-9

L-Hyoscyamine (Standard)

货号: B1206307
CAS 编号: 5934-50-9
分子量: 289.4 g/mol
InChI 键: RKUNBYITZUJHSG-VFSICIBPSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-atropine is an atropine with a 2S-configuration. It is functionally related to a (S)-tropic acid. It is a conjugate base of a (S)-atropinium.
Hyoscyamine is a tropane alkaloid and the levo-isomer of [atropine]. It is commonly extracted from plants in the Solanaceae or nightshade family. Research into the action of hyoscyamine in published literature dates back to 1826. Hyoscyamine is used for a wide variety of treatments and therapeutics due to its antimuscarinic properties. Although hyoscyamine is marketed in the United States, it is not FDA approved.
Hyoscyamine as a natural plant alkaloid derivative and anticholinergic that is used to treat mild to moderate nausea, motion sickness, hyperactive bladder and allergic rhinitis. Hyoscyamine has not been implicated in causing liver enzyme elevations or clinically apparent acute liver injury.
L-Hyoscyamine has been reported in Scopolia parviflora, Cyphanthera odgersii, and other organisms with data available.
Hyoscyamine is a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna, which exhibits anticholinergic activity. Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic receptors, thereby inhibiting the parasympathetic activities of acetylcholine on the salivary, bronchial, and sweat glands, as well as the eye, heart, bladder, and gastrointestinal tract. These inhibitory effects cause a decrease in saliva, bronchial mucus, gastric juices, and sweat. Furthermore, its inhibitory action on smooth muscle prevents bladder contraction and decreases gastrointestinal motility.
HYOSCYAMINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for urinary tract infection and gastrointestinal disease.

属性

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUNBYITZUJHSG-VFSICIBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941522, DTXSID80889335
Record name (3beta)-Hyoscyamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hyoscyamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 G DISSOLVES IN 281 ML OF WATER (PH 9.5), 69 ML OF ETHER, 150 ML OF BENZENE, 1 ML OF CHLOROFORM; FREELY SOL IN ALCOHOL, DIL ACIDS
Record name Hyoscyamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00424
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (-)-HYOSCYAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3552
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

SILKY, TETRAGONAL NEEDLES FROM EVAPORATING ALCOHOL, WHITE CRYSTALLINE POWDER

CAS No.

101-31-5, 912642-93-4
Record name Hyoscyamine [USP:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hyoscyamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00424
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benzeneacetic acid, .alpha.-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester, (.alpha.S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (3beta)-Hyoscyamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hyoscyamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hyoscyamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.667
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYOSCYAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX44XO846X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (-)-HYOSCYAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3552
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

108.5 °C
Record name Hyoscyamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00424
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (-)-HYOSCYAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3552
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

L-Hyoscyamine as a Muscarinic Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Hyoscyamine, a naturally occurring tropane (B1204802) alkaloid, is the pharmacologically active levorotatory isomer of atropine. It functions as a potent, non-selective, and competitive antagonist of the five muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5). By blocking the binding of the endogenous neurotransmitter acetylcholine, L-Hyoscyamine effectively inhibits parasympathetic nerve stimulation across a wide range of tissues, including smooth muscle, cardiac muscle, and exocrine glands. This comprehensive guide details the molecular mechanism of action of L-Hyoscyamine, presenting quantitative binding and functional data, outlining key experimental protocols for its characterization, and visualizing the associated signaling pathways.

Core Mechanism of Action: Competitive Antagonism

L-Hyoscyamine exerts its effects by directly competing with acetylcholine (ACh) for the orthosteric binding site on muscarinic receptors.[1] As a competitive antagonist, it binds reversibly to the receptor without activating it, thereby preventing ACh from binding and initiating downstream signaling.[2] This blockade of parasympathetic activity allows sympathetic tone to dominate.[2] The potency of L-Hyoscyamine is approximately twice that of atropine, as the dextrorotatory isomer (D-Hyoscyamine) is nearly inactive.

Muscarinic Receptor Subtypes and Downstream Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs) classified into five subtypes (M1-M5), which are differentially expressed throughout the body and couple to distinct intracellular signaling cascades. L-Hyoscyamine non-selectively antagonizes all five subtypes.[1]

Gq/11-Coupled Receptors (M1, M3, M5)

The M1, M3, and M5 receptors primarily couple to the Gq/11 family of G-proteins.[3] Upon activation by an agonist, these receptors stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[3] L-Hyoscyamine blocks this entire cascade by preventing the initial receptor activation.

Gq11_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M_Receptor M1 / M3 / M5 Receptor ACh->M_Receptor Binds & Activates L_Hyo L-Hyoscyamine L_Hyo->M_Receptor COMPETITIVELY BLOCKS Gq11 Gαq/11 M_Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_Release->Response PKC->Response

Caption: Antagonism of Gq/11-mediated signaling by L-Hyoscyamine.
Gi/o-Coupled Receptors (M2, M4)

The M2 and M4 receptors couple to the Gi/o family of G-proteins.[3] Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[3] This reduction in cAMP has various downstream effects, such as the slowing of the heart rate mediated by M2 receptors in the sinoatrial node. L-Hyoscyamine prevents this inhibitory signal by blocking the receptor.

Gio_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M_Receptor M2 / M4 Receptor ACh->M_Receptor Binds & Activates L_Hyo L-Hyoscyamine L_Hyo->M_Receptor COMPETITIVELY BLOCKS Gio Gαi/o M_Receptor->Gio Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits ATP ATP cAMP ↓ cAMP ATP->cAMP Conversion Blocked Response Cellular Response (e.g., Decreased Heart Rate) cAMP->Response

Caption: Antagonism of Gi/o-mediated signaling by L-Hyoscyamine.

Quantitative Pharmacology

Receptor Binding Affinity

The affinity of an antagonist for a receptor is quantified by the inhibition constant (Ki), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of an agonist. A lower Ki value indicates a higher binding affinity. Data from radioligand binding studies on cloned human muscarinic receptors demonstrate that S-(-)-hyoscyamine (L-Hyoscyamine) has a high affinity and lacks significant selectivity across the five receptor subtypes.[4]

CompoundReceptor SubtypepKi[4]Ki (nM)
S-(-)-Hyoscyamine hM19.48 ± 0.180.33
hM29.45 ± 0.310.35
hM39.30 ± 0.190.50
hM49.55 ± 0.130.28
hM59.24 ± 0.300.58
Atropine (dl-Hyoscyamine) M19.001.00[5]
M28.493.24[5]
M38.662.21[5]
M49.110.77[5]
M58.552.84[5]
Note: pKi is the negative logarithm of the Ki value. Ki values were calculated from pKi. Atropine data is provided for context and is compiled from a separate source.
Functional Antagonism

Functional assays measure the ability of an antagonist to inhibit the response produced by an agonist. The pA2 value is a measure of the potency of a competitive antagonist, representing the negative logarithm of the molar concentration of the antagonist that necessitates doubling the agonist concentration to produce the same response. Similar to the binding data, functional assays confirm the high, non-selective potency of S-(-)-hyoscyamine.

CompoundTissue/Receptor PreparationpA2 Value[4]
S-(-)-Hyoscyamine M1 (Rabbit Vas Deferens)9.33 ± 0.03
M2 (Rat Atrium)8.95 ± 0.01
M3 (Rat Ileum)9.04 ± 0.03

Detailed Experimental Protocols

The characterization of muscarinic antagonists like L-Hyoscyamine relies on standardized in vitro assays.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Methodology:

  • Membrane Preparation: Cells or tissues expressing the target muscarinic receptor subtype are homogenized and centrifuged to isolate a membrane fraction rich in receptors.

  • Incubation: The membrane preparation is incubated in a buffered solution with a fixed concentration of a high-affinity radiolabeled muscarinic antagonist (e.g., [3H]N-methylscopolamine) and varying concentrations of the unlabeled test compound (L-Hyoscyamine).

  • Equilibration: The mixture is incubated at a controlled temperature (e.g., 20-25°C) for a sufficient period (e.g., 2 hours) to reach binding equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are quickly washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Binding_Assay_Workflow start Start prep Prepare Receptor Membranes (e.g., from CHO cells expressing hM3) start->prep incubate Incubate Membranes with: - Fixed [³H]NMS (Radioligand) - Varying [L-Hyoscyamine] prep->incubate equilibrate Allow to Reach Equilibrium (e.g., 2h at 25°C) incubate->equilibrate filter Rapid Filtration (Separates Bound from Free Ligand) equilibrate->filter wash Wash Filters (Remove Non-specific Binding) filter->wash count Quantify Radioactivity (Liquid Scintillation Counting) wash->count analyze Data Analysis count->analyze result Determine IC₅₀ Calculate Ki using Cheng-Prusoff Equation analyze->result end End result->end

Caption: Workflow for a competitive radioligand binding assay.
Protocol: Inositol Phosphate (B84403) (IP) Accumulation Functional Assay

This assay measures the functional antagonism of Gq/11-coupled receptors (M1, M3, M5) by quantifying the inhibition of agonist-stimulated IP production.

Methodology:

  • Cell Culture: Culture cells stably expressing the target receptor subtype (e.g., CHO-hM3 cells) in multi-well plates.

  • Radiolabeling: Incubate the cells with [3H]-myo-inositol for 24-48 hours to allow for its incorporation into membrane phosphoinositides like PIP2.

  • Pre-incubation: Wash the cells and pre-incubate them in a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatases and leads to the accumulation of IPs. Add varying concentrations of the antagonist (L-Hyoscyamine) during this step.

  • Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) to stimulate the receptor and initiate the PLC signaling cascade, producing [3H]-labeled IPs.

  • Termination and Lysis: Stop the reaction by adding a strong acid (e.g., perchloric acid) and lyse the cells.

  • IP Isolation: Neutralize the lysate and isolate the total inositol phosphates using anion-exchange chromatography.

  • Quantification: Measure the radioactivity of the isolated IP fraction using liquid scintillation counting.

  • Data Analysis: Plot the agonist's dose-response curve in the absence and presence of different antagonist concentrations. The rightward shift of the curve is used to calculate the antagonist's functional potency (e.g., pA2 value) via Schild analysis.

Functional_Assay_Workflow start Start culture Culture Cells Expressing Gq-Coupled Receptor (e.g., hM3) start->culture label_cells Label Cells with [³H]-myo-inositol (Incorporates into PIP₂) culture->label_cells pre_incubate Pre-incubate with LiCl and Varying [L-Hyoscyamine] label_cells->pre_incubate stimulate Stimulate with Muscarinic Agonist (e.g., Carbachol) pre_incubate->stimulate terminate Terminate Reaction & Lyse Cells stimulate->terminate isolate Isolate [³H]-Inositol Phosphates (Anion-Exchange Chromatography) terminate->isolate count Quantify Radioactivity (Liquid Scintillation Counting) isolate->count analyze Data Analysis count->analyze result Perform Schild Analysis Determine Functional Potency (pA₂) analyze->result end End result->end

Caption: Workflow for an inositol phosphate accumulation functional assay.

References

A Technical Guide to the Biosynthesis of L-Hyoscyamine in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tropane (B1204802) alkaloids (TAs) are a class of secondary metabolites produced predominantly by plants in the Solanaceae family, such as Atropa belladonna (deadly nightshade), Datura stramonium, and Hyoscyamus niger.[1][2][3] Among these, L-Hyoscyamine is of significant pharmacological importance due to its anticholinergic properties, acting as a non-selective, competitive antagonist of muscarinic receptors.[1][4] It is the levorotary isomer of atropine (B194438) and serves as a direct precursor for the synthesis of scopolamine (B1681570), another medicinally valuable TA.[5][6] The biosynthesis of these complex molecules is a multi-step enzymatic process that primarily occurs in the plant roots, from where the alkaloids are translocated to the aerial parts.[1] A thorough understanding of this pathway is crucial for metabolic engineering and synthetic biology efforts aimed at enhancing the production of these valuable pharmaceuticals in either native plants or microbial systems.[1]

Core Biosynthetic Pathway

The biosynthesis of L-Hyoscyamine is a complex pathway that originates from the amino acid L-ornithine and involves the formation of the characteristic tropane ring, followed by an esterification with a phenylalanine-derived acid.

1. Formation of the N-Methyl-Δ¹-Pyrrolinium Cation: The pathway begins with the decarboxylation of L-ornithine to putrescine, catalyzed by ornithine decarboxylase (ODC) .[5] Putrescine then undergoes N-methylation to form N-methylputrescine, a reaction catalyzed by putrescine N-methyltransferase (PMT) .[6][7] This step is considered the first committed and often rate-limiting step in tropane alkaloid biosynthesis.[6][8] The resulting N-methylputrescine is oxidatively deaminated by a putrescine oxidase (MPO) to 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[5]

2. Tropinone (B130398) Formation: The N-methyl-Δ¹-pyrrolinium cation serves as a key intermediate. It condenses with a molecule of acetoacetic acid to yield hygrine (B30402).[5] While the exact enzymatic mechanism for this condensation is not fully elucidated, hygrine subsequently undergoes a rearrangement to form tropinone, the central precursor for various tropane alkaloids.[5]

3. Formation of Tropine (B42219): Tropinone stands at a critical branch point in the pathway.[9] The stereospecific reduction of its keto group determines the subsequent alkaloid produced. Tropinone Reductase I (TR-I) reduces tropinone to tropine (3α-tropanol), which is the direct precursor for L-hyoscyamine.[10][11] A separate enzyme, Tropinone Reductase II (TR-II), reduces tropinone to pseudotropine (3β-tropanol), leading to the synthesis of other alkaloids like calystegines.[10][12]

4. Esterification and Rearrangement to L-Hyoscyamine: The final stages involve the esterification of tropine. Tropine condenses with phenyllactate, which is derived from phenylalanine, to form the ester known as littorine (B1216117).[5][13] A cytochrome P450 enzyme, CYP80F1 , then catalyzes an intramolecular rearrangement of littorine to form hyoscyamine (B1674123) aldehyde.[5] In the final step, hyoscyamine dehydrogenase (HDH) reduces hyoscyamine aldehyde to produce L-Hyoscyamine.[14]

L_Hyoscyamine_Biosynthesis sub sub enz enz prod prod Ornithine L-Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine PMT PMT Putrescine->PMT ODC->Putrescine N_Methylputrescine N-Methylputrescine MPO MPO N_Methylputrescine->MPO PMT->N_Methylputrescine Pyrrolinium N-Methyl-Δ¹- pyrrolinium cation Hygrine Hygrine Pyrrolinium->Hygrine MPO->Pyrrolinium Tropinone Tropinone TRI TR-I Tropinone->TRI TRII TR-II Tropinone->TRII Hygrine->Tropinone Rearrangement Acetoacetic_acid Acetoacetic acid Acetoacetic_acid->Hygrine Tropine Tropine Littorine Littorine Tropine->Littorine TRI->Tropine CYP80F1 CYP80F1 Littorine->CYP80F1 Phenyllactate Phenyllactate Phenyllactate->Littorine Hyoscyamine_aldehyde Hyoscyamine aldehyde HDH HDH Hyoscyamine_aldehyde->HDH CYP80F1->Hyoscyamine_aldehyde L_Hyoscyamine L-Hyoscyamine HDH->L_Hyoscyamine Pseudotropine Pseudotropine TRII->Pseudotropine

Caption: Core biosynthetic pathway of L-Hyoscyamine in plants.

Quantitative Data Summary

The efficiency and regulation of the L-Hyoscyamine pathway are governed by the kinetic properties of its key enzymes. Putrescine N-methyltransferase (PMT), tropinone reductase I (TR-I), and hyoscyamine 6β-hydroxylase (H6H), which converts hyoscyamine to scopolamine, are considered crucial regulatory points.[1]

Table 1: Kinetic Properties of Key Biosynthetic Enzymes

EnzymeSource OrganismSubstrateKₘ (µM)Kᵢ (µM)InhibitorReference
PMT Hyoscyamus albusPutrescine27711.0n-Butylamine[8]
S-adenosyl-l-methionine203110S-adenosyl-l-homocysteine[8]
H6H Hyoscyamus nigerL-Hyoscyamine35--[15]
α-ketoglutarate43--[15]
H6H Brugmansia sanguineaL-Hyoscyamine~60--[16]

Table 2: L-Hyoscyamine Content in Hyoscyamus reticulatus

Plant OrganL-Hyoscyamine Content (% dry weight)Reference
Leaves0.03294 ± 0.0059[17]
Roots0.0561 ± 0.0011[17]

Experimental Protocols

Protocol 1: General Extraction of Tropane Alkaloids from Plant Material

This protocol outlines a standard liquid-liquid extraction method for isolating tropane alkaloids from dried plant tissue.

1. Sample Preparation:

  • Dry the plant material (typically roots or leaves) at 40-50°C to prevent degradation.[18]

  • Grind the dried material into a fine powder to maximize surface area for extraction.

2. Extraction:

  • Macerate the powdered plant material (e.g., 10 g) in an acidified ethanol (B145695) solution (e.g., 100 mL of 78% ethanol adjusted to pH 2-3 with HCl) for 24 hours with agitation.[18]

  • Filter the mixture to separate the plant debris from the acidic extract.

  • Wash the acidic extract with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities. Discard the hexane layer.

3. Alkaloid Isolation:

  • Make the acidic aqueous extract alkaline by adding a base (e.g., concentrated ammonia (B1221849) solution) until the pH reaches 9-10.[18] This converts the protonated alkaloid salts into their free base form.

  • Perform a liquid-liquid extraction by adding an organic solvent such as dichloromethane (B109758) or chloroform (B151607) (e.g., 3 x 50 mL).[18][19]

  • Shake the mixture vigorously in a separatory funnel and allow the layers to separate. The alkaloids will partition into the organic layer.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

Protocol 2: Quantification of L-Hyoscyamine by HPLC

This protocol provides a general method for the quantitative analysis of L-Hyoscyamine using High-Performance Liquid Chromatography (HPLC) with UV detection.[20]

1. Instrumentation:

  • HPLC system equipped with a UV detector, pump, and autosampler.

  • Reversed-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).

2. Reagents:

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of triethylammonium phosphate buffer and acetonitrile (e.g., 75:25 v/v).[20]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[20]

  • Injection Volume: 20 µL.

4. Procedure:

  • Prepare a stock solution of the L-Hyoscyamine standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 5 to 100 µg/mL).

  • Dissolve the crude alkaloid extract (from Protocol 1) in a known volume of methanol and filter through a 0.45 µm syringe filter.

  • Inject the standards and samples onto the HPLC system.

  • Identify the L-Hyoscyamine peak in the sample chromatograms by comparing its retention time with that of the standard.

  • Quantify the amount of L-Hyoscyamine in the samples by correlating the peak area with the standard calibration curve.

Experimental_Workflow start_end start_end process process analysis analysis data data A Plant Material (e.g., Dried Roots) B 1. Extraction (Acid-Base LLE) A->B C Crude Alkaloid Extract B->C D 2. Purification (Optional) (e.g., SPE) C->D E Purified Extract D->E F 3. Chromatographic Analysis (HPLC-UV / GC-MS) E->F G 4. Data Processing (Peak Integration & Calibration) F->G H Quantitative Results G->H

Caption: Experimental workflow for tropane alkaloid quantification.

References

A Comprehensive Technical Guide to the Solubility of L-Hyoscyamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is paramount for formulation, delivery, and bioavailability. This technical guide provides a detailed overview of the solubility of L-Hyoscyamine in various solvents, outlines experimental protocols for its determination, and presents a logical workflow for solubility assessment.

Core Topic: Solubility of L-Hyoscyamine

L-Hyoscyamine, a tropane (B1204802) alkaloid and the levorotatory isomer of atropine, is a competitive antagonist of muscarinic receptors. Its therapeutic efficacy is intrinsically linked to its physicochemical properties, with solubility being a critical determinant.

Quantitative Solubility Data

The solubility of L-Hyoscyamine has been determined in a range of solvents. The following table summarizes the available quantitative data, providing a comparative reference for formulation development.

SolventTemperature (°C)SolubilityMethod of Expression
Water203.6 g/L[1][2]Mass/Volume
Water (pH 9.5)Not Specified1 g in 281 mL[3][4]Mass/Volume
Dimethyl Sulfoxide (DMSO)Not Specified79.0 mg/mL[1][5]Mass/Volume
Dimethyl Sulfoxide (DMSO)Not Specified100 mg/mL (with sonication)[6]Mass/Volume
EthanolNot Specified58.0 mg/mL[1][5]Mass/Volume
ChloroformNot Specified1 g in 1 mL[3][4]Mass/Volume
EtherNot Specified1 g in 69 mL[3][4]Mass/Volume
BenzeneNot Specified1 g in 150 mL[3][4]Mass/Volume

Qualitative Solubility:

In addition to the quantitative data, L-Hyoscyamine is described as being "freely soluble" in alcohol and dilute acids[3][4]. The salts of L-Hyoscyamine, such as the sulfate (B86663) and hydrobromide, are noted to be more water-soluble than the free base[1][2].

Experimental Protocols for Solubility Determination

The accurate determination of solubility is crucial for reliable and reproducible research. The "shake-flask" method is widely regarded as the gold standard for determining equilibrium solubility due to its directness and ability to achieve a true thermodynamic equilibrium[7][8].

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid drug to a specific solvent and agitating the mixture at a constant temperature until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved drug in the supernatant is then measured to determine the solubility.

Detailed Methodology
  • Preparation:

    • Accurately weigh an excess amount of L-Hyoscyamine powder.

    • Transfer the powder to a sealed, inert container (e.g., a glass vial with a Teflon-lined cap).

    • Add a precise volume of the desired solvent to the container.

  • Equilibration:

    • Place the sealed container in a constant temperature shaker or incubator. The temperature should be precisely controlled, typically at 25 °C or 37 °C for pharmaceutical applications[8].

    • Agitate the mixture for a predetermined period, generally 24 to 72 hours, to ensure equilibrium is reached. Preliminary studies can be conducted to determine the optimal equilibration time[8].

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved solid to sediment.

    • Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

      • Centrifugation: Spin the sample at a high speed to pellet the solid.

      • Filtration: Use a chemically inert filter (e.g., PTFE) with a pore size small enough to retain the solid particles (typically 0.22 µm or 0.45 µm).

  • Quantification:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of L-Hyoscyamine in the diluted sample using a validated analytical technique, such as:

      • High-Performance Liquid Chromatography (HPLC) with UV detection.

      • UV-Vis Spectrophotometry.

  • Data Analysis:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, g/L, mol/L).

Factors Influencing Solubility Measurements:

  • pH: For ionizable compounds like L-Hyoscyamine, the pH of the aqueous solvent significantly impacts solubility. Therefore, for aqueous solubility determination, the use of buffers is essential to maintain a constant pH[9].

  • Temperature: Solubility is temperature-dependent. It is crucial to maintain a constant and recorded temperature throughout the experiment[10].

  • Purity of the Compound: Impurities can affect the measured solubility.

  • Polymorphism: Different crystalline forms of a compound can exhibit different solubilities.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for determining the solubility of a pharmaceutical compound like L-Hyoscyamine.

Solubility_Workflow cluster_prep 1. Preparation cluster_exp 2. Experimentation cluster_analysis 3. Analysis cluster_factors Influencing Factors Compound L-Hyoscyamine ShakeFlask Shake-Flask Method (Constant Temperature) Compound->ShakeFlask Solvent Select Solvent(s) Solvent->ShakeFlask Equilibration Equilibration (24-72h) ShakeFlask->Equilibration PhaseSeparation Phase Separation (Centrifugation/Filtration) Equilibration->PhaseSeparation Quantification Quantification (e.g., HPLC, UV-Vis) PhaseSeparation->Quantification DataAnalysis Data Analysis & Reporting Quantification->DataAnalysis pH pH pH->ShakeFlask Temperature Temperature Temperature->ShakeFlask Purity Compound Purity Purity->ShakeFlask

References

L-Hyoscyamine: A Technical Guide to the Levo-Isomer of Atropine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Hyoscyamine, the levorotatory isomer of atropine (B194438), is a potent, non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors. This technical guide provides an in-depth analysis of its pharmacological properties, including its mechanism of action, receptor binding affinities, pharmacokinetic and pharmacodynamic profiles, and key experimental protocols for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this important anticholinergic agent.

Introduction

L-Hyoscyamine is a naturally occurring tropane (B1204802) alkaloid found in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Hyoscyamus niger (henbane).[1] It is the pharmacologically active levo-isomer of atropine, which is a racemic mixture of d-hyoscyamine and l-hyoscyamine.[2][3] The therapeutic properties of atropine are primarily attributed to L-Hyoscyamine, with the dextrorotatory isomer being nearly inactive.[2][3] As a competitive and non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), L-Hyoscyamine inhibits the effects of acetylcholine at parasympathetic neuroeffector junctions, leading to a range of physiological responses.[4][5] This document serves as a comprehensive technical resource for researchers and professionals involved in the study and development of muscarinic receptor antagonists.

Mechanism of Action

L-Hyoscyamine exerts its effects by competitively blocking the binding of the neurotransmitter acetylcholine to its receptors on postganglionic parasympathetic nerve endings and on smooth muscles that respond to acetylcholine.[6] This antagonism occurs at all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5), which are G-protein coupled receptors (GPCRs) integral to numerous physiological functions.[4][7]

The five muscarinic receptor subtypes are broadly categorized into two major signaling pathways:

  • Gq-coupled receptors (M1, M3, M5): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[8]

  • Gi-coupled receptors (M2, M4): Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gi protein can also directly modulate ion channels, such as inwardly rectifying potassium channels.[8]

By blocking these pathways, L-Hyoscyamine effectively inhibits parasympathetic nerve stimulation, resulting in effects such as reduced smooth muscle contraction, decreased glandular secretions, and changes in heart rate.[4][5]

Signaling Pathway Diagrams

Gq_Coupled_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M1_M3_M5 M1, M3, M5 Receptor ACh->M1_M3_M5 Activates L_Hyoscyamine L-Hyoscyamine L_Hyoscyamine->M1_M3_M5 Blocks Gq Gq M1_M3_M5->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Response PKC->Response

Figure 1: Gq-Coupled Muscarinic Receptor Signaling Pathway.

Gi_Coupled_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M2_M4 M2, M4 Receptor ACh->M2_M4 Activates L_Hyoscyamine L-Hyoscyamine L_Hyoscyamine->M2_M4 Blocks Gi Gi M2_M4->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Decreased Heart Rate) PKA->Response

Figure 2: Gi-Coupled Muscarinic Receptor Signaling Pathway.

Quantitative Data

Receptor Binding Affinity

The binding affinity of L-Hyoscyamine for the five human muscarinic receptor subtypes is summarized in the table below. The pKi value is the negative logarithm of the inhibitory constant (Ki), with a higher pKi value indicating a higher binding affinity.

Receptor SubtypepKi[4]Ki (nM)
M1 9.48 ± 0.180.33
M2 9.45 ± 0.310.35
M3 9.30 ± 0.190.50
M4 9.55 ± 0.130.28
M5 9.24 ± 0.300.58
Table 1: Binding Affinity of L-Hyoscyamine for Human Muscarinic Receptor Subtypes. Data is for S-(-)-hyoscyamine.
Pharmacokinetics
ParameterValueReference(s)
Bioavailability Completely absorbed
Protein Binding 50%
Metabolism Primarily unmetabolized; small amount hydrolyzed to tropine (B42219) and tropic acid.
Elimination Half-life 3-5 hours
Excretion Primarily in urine as unchanged drug.
Table 2: Pharmacokinetic Parameters of L-Hyoscyamine.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of L-Hyoscyamine for muscarinic receptors using [3H]N-methylscopolamine ([3H]NMS), a high-affinity muscarinic antagonist.

Objective: To determine the inhibitory constant (Ki) of L-Hyoscyamine at a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells).

  • [3H]N-methylscopolamine ([3H]NMS)

  • L-Hyoscyamine

  • Assay Buffer (e.g., PBS, pH 7.4)

  • Wash Buffer (e.g., 50 mM Tris-HCl, 154 mM NaCl, pH 7.4)

  • Atropine (for determining non-specific binding)

  • 96-well filter plates (e.g., GF/C)

  • Scintillation fluid and counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of L-Hyoscyamine in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁴ M.

    • Prepare a solution of [3H]NMS in assay buffer at a concentration close to its Kd for the receptor subtype.

    • Prepare a high concentration solution of atropine (e.g., 1-10 µM) in assay buffer for determining non-specific binding.

  • Assay Setup (in a 96-well filter plate):

    • Total Binding (TB) wells: Add assay buffer.

    • Non-Specific Binding (NSB) wells: Add the atropine solution.

    • Competition wells: Add the different dilutions of L-Hyoscyamine.

    • To all wells, add the [3H]NMS solution.

    • Initiate the binding reaction by adding the cell membrane suspension to all wells. The final volume is typically 250 µL.

  • Incubation:

    • Seal the plate and incubate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Termination and Harvesting:

    • Terminate the reaction by rapidly filtering the contents of the plate through the glass fiber filter using a vacuum manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mats, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the L-Hyoscyamine concentration.

    • Use non-linear regression analysis (sigmoidal dose-response) to determine the IC50 value (the concentration of L-Hyoscyamine that inhibits 50% of the specific binding of [3H]NMS).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of [3H]NMS and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents (L-Hyoscyamine dilutions, [3H]NMS, Atropine) start->prep_reagents setup_plate Set up 96-well Filter Plate (Total, Non-specific, Competition) prep_reagents->setup_plate add_membranes Add Cell Membranes to Initiate Binding setup_plate->add_membranes incubate Incubate (e.g., 60-90 min at RT) add_membranes->incubate filter_wash Filter and Wash to Separate Bound and Free Ligand incubate->filter_wash quantify Quantify Radioactivity (Scintillation Counting) filter_wash->quantify analyze Analyze Data (Calculate IC50 and Ki) quantify->analyze end End analyze->end

Figure 3: Experimental Workflow for a Radioligand Binding Assay.

Guinea Pig Ileum Functional Assay

This ex vivo assay assesses the functional antagonist activity of L-Hyoscyamine by measuring its ability to inhibit agonist-induced contractions of isolated guinea pig ileum smooth muscle.

Objective: To determine the potency of L-Hyoscyamine as an antagonist of muscarinic receptor-mediated smooth muscle contraction.

Materials:

  • Guinea pig

  • Krebs-Henseleit solution

  • Muscarinic agonist (e.g., acetylcholine, carbachol)

  • L-Hyoscyamine

  • Organ bath with an isometric force transducer

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

    • Clean the ileum segment and suspend it in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Equilibration:

    • Allow the tissue to equilibrate under a resting tension until a stable baseline is achieved.

  • Agonist Dose-Response Curve:

    • Generate a cumulative concentration-response curve for the muscarinic agonist by adding increasing concentrations to the organ bath and recording the resulting isometric contractions.

  • Antagonist Incubation:

    • Wash the tissue and allow it to return to baseline.

    • Incubate the tissue with a known concentration of L-Hyoscyamine for a set period.

  • Second Agonist Dose-Response Curve:

    • In the continued presence of L-Hyoscyamine, generate a second cumulative concentration-response curve for the agonist.

  • Data Analysis:

    • Compare the agonist dose-response curves in the absence and presence of L-Hyoscyamine.

    • A competitive antagonist like L-Hyoscyamine will cause a parallel rightward shift in the dose-response curve without affecting the maximum response.

    • Calculate the dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist).

    • Construct a Schild plot (log(dose ratio - 1) vs. log[antagonist concentration]) to determine the pA2 value, which is a measure of the antagonist's potency.

Clinical Applications and Adverse Effects

Clinical Applications

Due to its anticholinergic properties, L-Hyoscyamine is used in the treatment of a variety of conditions, including:

  • Gastrointestinal Disorders: Irritable bowel syndrome (IBS), peptic ulcers, diverticulitis, and other conditions involving intestinal spasms.[4]

  • Genitourinary Disorders: To relieve bladder spasms.

  • As a Preoperative Medication: To reduce salivary, bronchial, and gastric secretions.[5]

  • Antidote: For poisoning by anticholinesterase agents.

Adverse Effects

The adverse effects of L-Hyoscyamine are extensions of its pharmacological actions and are dose-dependent. Common side effects include:

  • Dry mouth

  • Blurred vision and mydriasis (pupil dilation)

  • Tachycardia (increased heart rate)

  • Urinary hesitancy and retention

  • Constipation

  • Drowsiness and dizziness[6]

At higher doses, central nervous system effects such as confusion, hallucinations, and delirium can occur.[4]

Conclusion

L-Hyoscyamine is a well-characterized and clinically significant muscarinic antagonist. Its non-selective blockade of all five muscarinic receptor subtypes underlies its wide range of therapeutic applications and its predictable side effect profile. A thorough understanding of its pharmacology, supported by quantitative data and established experimental protocols, is essential for its continued study and for the development of more selective and safer anticholinergic drugs. This guide provides a foundational resource for researchers and drug development professionals working in this field.

References

The Pharmacological Profile of L-Hyoscyamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Hyoscyamine, a naturally occurring tropane (B1204802) alkaloid, is the levorotatory isomer of atropine (B194438) and a well-established anticholinergic agent. This technical guide provides an in-depth overview of the pharmacological profile of L-Hyoscyamine, intended for researchers, scientists, and professionals in drug development. The document details its mechanism of action as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist, its pharmacokinetic and pharmacodynamic properties, and its therapeutic applications and adverse effects. Quantitative data on receptor binding affinities are presented in a structured format. Furthermore, this guide outlines detailed experimental protocols for key assays used in the pharmacological characterization of L-Hyoscyamine and includes visualizations of the cholinergic signaling pathway and a typical experimental workflow for antagonist profiling.

Mechanism of Action

L-Hyoscyamine exerts its pharmacological effects by acting as a competitive and non-selective antagonist of muscarinic acetylcholine receptors (mAChRs). It competes with the endogenous neurotransmitter acetylcholine (ACh) at all five subtypes of muscarinic receptors (M1-M5) located on postganglionic parasympathetic nerve endings and on smooth muscles that respond to ACh. This antagonism blocks the actions of acetylcholine, leading to a reduction in parasympathetic nerve activity. The blockade of muscarinic receptors in various tissues results in a wide range of physiological effects, including decreased smooth muscle motility, reduced glandular secretions, and effects on the central nervous system. While generally considered non-selective, some evidence suggests potential nuances in its interaction with different receptor subtypes.

Pharmacodynamics

The pharmacodynamic effects of L-Hyoscyamine are a direct consequence of its antagonism of muscarinic receptors in various organs. In the gastrointestinal tract, it reduces motility and gastric acid secretion. It also decreases the production of saliva, bronchial secretions, and sweat. In the cardiovascular system, it can lead to an increase in heart rate by blocking M2 receptors in the sinoatrial node. Other effects include mydriasis (dilation of the pupils) and cycloplegia (paralysis of accommodation) in the eyes.

Pharmacokinetics

The pharmacokinetic profile of L-Hyoscyamine is characterized by good absorption and relatively rapid elimination.

Parameter Value Reference
Bioavailability ~50% (oral)
Protein Binding ~50%
Metabolism Hepatic (minor), primarily hydrolyzed to tropine (B42219) and tropic acid.
Elimination Half-life 3-5 hours
Excretion Primarily renal, with the majority excreted unchanged in the urine.

Quantitative Receptor Binding and Potency

The affinity of L-Hyoscyamine for muscarinic receptor subtypes has been quantified through various in vitro studies. The following table summarizes key binding affinity (pKi) and antagonist potency (pA2) values.

Receptor Subtype pKi pA2 Reference
M1 9.48 ± 0.189.33 ± 0.03
M2 9.45 ± 0.318.95 ± 0.01
M3 9.30 ± 0.199.04 ± 0.03
M4 9.55 ± 0.13-
M5 9.24 ± 0.30-

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher affinity. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, indicating the potency of a competitive antagonist.

Therapeutic Uses and Adverse Effects

Therapeutic Uses:

L-Hyoscyamine is utilized for a variety of clinical conditions, primarily those involving smooth muscle spasm and hypersecretion. Its therapeutic applications include:

  • Gastrointestinal Disorders: Symptomatic relief of spasms associated with irritable bowel syndrome, diverticulitis, and peptic ulcers.

  • Genitourinary Disorders: Treatment of bladder spasms.

  • Other Uses: Control of excessive salivation and respiratory secretions, and as an adjunctive therapy in Parkinson's disease to reduce tremors and rigidity.

Adverse Effects:

The adverse effects of L-Hyoscyamine are extensions of its anticholinergic properties and can include:

  • Dry mouth

  • Blurred vision

  • Photophobia

  • Tachycardia

  • Urinary retention

  • Constipation

  • Drowsiness and dizziness

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

Objective: To determine the binding affinity (Ki) of L-Hyoscyamine for the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • [3H]-N-methylscopolamine ([3H]NMS) as the radioligand.

  • L-Hyoscyamine as the competing non-labeled ligand.

  • Atropine (10 µM) for determination of non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (GF/C glass fiber).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µ g/well .

  • Ligand Preparation: Prepare serial dilutions of L-Hyoscyamine in assay buffer (e.g., from 10⁻¹¹ M to 10⁻⁵ M). Prepare a stock solution of [3H]NMS in assay buffer at a concentration approximately equal to its Kd for the respective receptor subtype.

  • Assay Setup: In a 96-well filter plate, add in triplicate:

    • Total Binding (TB): 50 µL of assay buffer, 50 µL of [3H]NMS, and 150 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL of 10 µM atropine, 50 µL of [3H]NMS, and 150 µL of membrane suspension.

    • Competition Binding: 50 µL of L-Hyoscyamine dilution, 50 µL of [3H]NMS, and 150 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through the filter plate. Wash the filters three times with ice-cold wash buffer.

  • Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the NSB from the TB. Plot the percentage of specific binding against the logarithm of the L-Hyoscyamine concentration. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Isolated Guinea Pig Ileum

Objective: To determine the antagonist potency (pA2) of L-Hyoscyamine at M3 muscarinic receptors.

Materials:

  • Male guinea pig.

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.

  • Carbachol (B1668302) (muscarinic agonist).

  • L-Hyoscyamine.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Humanely euthanize a guinea pig and isolate a segment of the terminal ileum. Clean the segment and cut it into 2-3 cm long pieces.

  • Mounting: Suspend each ileum segment in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 / 5% CO2. Attach one end to a fixed hook and the other to an isometric force transducer. Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Agonist Concentration-Response Curve: Generate a cumulative concentration-response curve for carbachol (e.g., 10⁻⁹ M to 10⁻⁴ M) to establish a baseline response.

  • Antagonist Incubation: After washing out the carbachol and allowing the tissue to return to baseline, incubate the tissue with a known concentration of L-Hyoscyamine for 30-60 minutes.

  • Second Agonist Curve: In the presence of L-Hyoscyamine, generate a second cumulative concentration-response curve for carbachol.

  • Repeat: Repeat steps 4 and 5 with increasing concentrations of L-Hyoscyamine.

  • Data Analysis: Plot the contractile response as a percentage of the maximum response against the logarithm of the carbachol concentration for each L-Hyoscyamine concentration. Determine the EC50 values for carbachol in the absence and presence of the antagonist. Construct a Schild plot by plotting the log(concentration ratio - 1) against the negative logarithm of the antagonist concentration. The x-intercept of the Schild plot provides the pA2 value.

In Vivo Assay: Gastrointestinal Motility in Rodents

Objective: To evaluate the inhibitory effect of L-Hyoscyamine on gastrointestinal transit in mice or rats.

Materials:

  • Male mice or rats.

  • L-Hyoscyamine.

  • Vehicle (e.g., saline).

  • Charcoal meal (e.g., 5% charcoal suspension in 10% gum acacia).

  • Oral gavage needles.

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize the animals to the housing conditions for at least one week. Fast the animals for 18-24 hours before the experiment, with free access to water.

  • Drug Administration: Administer L-Hyoscyamine or vehicle intraperitoneally or orally to different groups of animals.

  • Charcoal Meal Administration: After a predetermined time following drug administration (e.g., 30 minutes), administer the charcoal meal orally (e.g., 0.5 mL per mouse).

  • Euthanasia and Dissection: After a specific time (e.g., 20-30 minutes) following the charcoal meal administration, humanely euthanize the animals. Carefully dissect the abdomen and expose the entire small intestine from the pyloric sphincter to the ileocecal junction.

  • Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.

  • Data Analysis: Calculate the gastrointestinal transit as the percentage of the total length of the small intestine that the charcoal has traversed: (Distance traveled by charcoal / Total length of small intestine) x 100. Compare the mean gastrointestinal transit in the L-Hyoscyamine-treated groups with the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Visualizations

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Cell ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle Vesicular ACh Transporter (VAChT) ACh_synthesis->ACh_vesicle Packaging ACh_storage ACh Vesicle ACh_vesicle->ACh_storage ACh_release ACh ACh_storage->ACh_release Exocytosis M_receptor Muscarinic Receptor (M1-M5) ACh_release->M_receptor Binding AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis G_protein G-protein (Gq/11 or Gi/o) M_receptor->G_protein Activation Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_protein->Effector Modulation Second_messenger Second Messengers (e.g., IP3, DAG, cAMP) Effector->Second_messenger Production Cellular_response Cellular Response Second_messenger->Cellular_response Signal Transduction L_Hyoscyamine L-Hyoscyamine L_Hyoscyamine->M_receptor Competitive Antagonism

Caption: Cholinergic signaling pathway and the mechanism of action of L-Hyoscyamine.

Experimental_Workflow start Start: Pharmacological Profiling of a Muscarinic Antagonist in_vitro_binding In Vitro Binding Assays (Radioligand Binding) start->in_vitro_binding determine_ki Determine Ki values for M1-M5 receptors in_vitro_binding->determine_ki in_vitro_functional In Vitro Functional Assays (e.g., Isolated Tissue) determine_ki->in_vitro_functional determine_pa2 Determine pA2 values (e.g., M3 receptor) in_vitro_functional->determine_pa2 in_vivo_studies In Vivo Studies (e.g., GI Motility Model) determine_pa2->in_vivo_studies determine_ed50 Determine ED50 and assess efficacy in_vivo_studies->determine_ed50 adme_tox ADME/Toxicity Studies determine_ed50->adme_tox pharmacokinetics Determine Pharmacokinetic Profile (t1/2, Bioavailability) adme_tox->pharmacokinetics safety_assessment Assess Safety and Tolerability adme_tox->safety_assessment data_analysis Comprehensive Data Analysis and Profile Generation pharmacokinetics->data_analysis safety_assessment->data_analysis end End: Complete Pharmacological Profile data_analysis->end

Caption: Experimental workflow for the pharmacological profiling of a muscarinic antagonist.

Methodological & Application

Application Notes and Protocols for L-Hyoscyamine Standard in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Hyoscyamine, a tropane (B1204802) alkaloid and the levorotatory isomer of atropine, is a primary active ingredient in various pharmaceutical formulations due to its anticholinergic properties.[1] It functions as a non-selective, competitive antagonist of muscarinic acetylcholine (B1216132) receptors, leading to effects on the parasympathetic nervous system.[1][2][3][4] Accurate and precise quantification of L-Hyoscyamine in raw materials, finished products, and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, offering high sensitivity and resolution.

This document provides detailed application notes and standardized protocols for the use of L-Hyoscyamine as a reference standard in HPLC analysis.

Mechanism of Action: Muscarinic Receptor Antagonism

L-Hyoscyamine exerts its pharmacological effects by competitively blocking muscarinic acetylcholine (ACh) receptors.[1][4] These G-protein coupled receptors are involved in various physiological processes. By preventing ACh from binding, L-Hyoscyamine inhibits parasympathetic nerve stimulation of smooth muscles, exocrine glands, and the central nervous system.[2][4] This antagonism results in reduced gastrointestinal motility, decreased secretion of saliva, sweat, and bronchial mucus, and an increased heart rate.[1][2]

Signaling Pathway of L-Hyoscyamine Action

L_Hyoscyamine_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell Acetylcholine Acetylcholine M_Receptor Muscarinic Receptor Acetylcholine->M_Receptor Binds to G_Protein G-Protein (Gq/11 or Gi/o) M_Receptor->G_Protein Activates Effector Effector (PLC or Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messengers (IP3, DAG or cAMP) Effector->Second_Messenger Produces Response Cellular Response (e.g., Muscle Contraction, Glandular Secretion) Second_Messenger->Response Initiates L_Hyoscyamine L-Hyoscyamine L_Hyoscyamine->M_Receptor Competitively Blocks

Caption: L-Hyoscyamine competitively antagonizes muscarinic receptors.

Experimental Protocols

Preparation of L-Hyoscyamine Standard Stock Solution

Objective: To prepare a concentrated stock solution of L-Hyoscyamine standard for the creation of calibration curves and quality control samples.

Materials:

  • L-Hyoscyamine reference standard (e.g., Hyoscyamine sulfate)[5]

  • HPLC-grade methanol (B129727) or ethanol[5][6]

  • Analytical balance (precision 0.001g)[5]

  • Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

  • Pipettes

  • Ultrasonic bath

Procedure:

  • Accurately weigh approximately 10 mg of the L-Hyoscyamine reference standard using an analytical balance.[6]

  • Transfer the weighed standard into a 10 mL volumetric flask.

  • Add a portion of the chosen solvent (methanol or ethanol) to the flask and sonicate for 10-15 minutes to ensure complete dissolution.[5]

  • Allow the solution to return to room temperature.

  • Add the solvent to the mark of the volumetric flask.

  • Mix the solution thoroughly by inverting the flask several times. This will be your stock solution (e.g., 1 mg/mL).

  • Store the stock solution in a tightly sealed, light-resistant container at 2-8°C.

Preparation of Calibration Standards

Objective: To prepare a series of L-Hyoscyamine solutions of known concentrations to generate a standard curve for quantification.

Materials:

  • L-Hyoscyamine standard stock solution

  • HPLC-grade methanol or ethanol

  • Volumetric flasks

  • Pipettes

Procedure:

  • Label a series of volumetric flasks for each desired concentration level.

  • Perform serial dilutions from the stock solution to prepare working standards. For example, to prepare a 100 µg/mL working solution, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the solvent.

  • From the working solution, prepare a calibration curve in the desired concentration range (e.g., 10, 20, 30, 40, 50 ppm).[6] For instance, to prepare a 10 ppm (10 µg/mL) standard, transfer 1 mL of the 100 µg/mL working solution to a 10 mL volumetric flask and dilute to the mark.

  • Filter the final solutions through a 0.45 µm syringe filter before injection into the HPLC system.[5]

HPLC Method for L-Hyoscyamine Analysis

Objective: To provide established HPLC methods for the separation and quantification of L-Hyoscyamine.

Method 1: Reversed-Phase HPLC with UV Detection

ParameterCondition
Column Primesep 200, 3.2 x 100 mm, 5 µm[7]
Mobile Phase Acetonitrile (40%) and 0.1% Phosphoric Acid in Water (60%)[7]
Flow Rate 0.5 mL/min[7]
Detection UV at 270 nm[7]
Injection Volume 20 µL
Column Temperature Ambient

Method 2: Isocratic Reversed-Phase HPLC

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 85% Phosphate (B84403) buffer (25 mM, pH 7) and 15% Acetonitrile[5]
Flow Rate 1.0 mL/min[5]
Detection UV at 210 nm[5]
Injection Volume 20 µL[5]
Column Temperature Ambient

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh L-Hyoscyamine Reference Standard dissolve Dissolve in Solvent (e.g., Methanol) & Sonicate weigh->dissolve stock Prepare Stock Solution dissolve->stock dilute Prepare Calibration Standards & Samples stock->dilute filter Filter through 0.45 µm Filter dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate curve Generate Calibration Curve integrate->curve quantify Quantify L-Hyoscyamine in Samples curve->quantify

Caption: General workflow for HPLC analysis of L-Hyoscyamine.

Data Presentation

Quantitative data from various HPLC methods for L-Hyoscyamine analysis are summarized below for easy comparison.

Table 1: HPLC Method Parameters

ReferenceColumnMobile PhaseFlow Rate (mL/min)Detection (nm)
SIELC Technologies[7]Primesep 200, 3.2x100 mm, 5 µmMeCN (40%), H3PO4 (0.1%)0.5270
Elyebdri et al. (2024)[5]C18, 25 mm x 4 mm85% Phosphate buffer (25 mM, pH 7), 15% Acetonitrile1.0210
Brieflands[8]Eurospher C18, 25 cm x 4 mmTriethylammonium phosphate buffer (30 mM, pH 6.2), Acetonitrile (75:25)1.0210

Table 2: Method Validation Data

ReferenceLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
ResearchGate[9]0.02–4.6 µM-0.45 nM1.5 nM
ResearchGate[9]LOQ to 150%> 0.999--
LookChem[10]6.25 - 12000.99883.1256.25
ResearchGate[11]0.3 - 300---

LOD: Limit of Detection, LOQ: Limit of Quantification

Conclusion

The provided application notes and protocols offer a comprehensive guide for the quantitative analysis of L-Hyoscyamine using HPLC. Adherence to these detailed methodologies will enable researchers, scientists, and drug development professionals to obtain accurate, reliable, and reproducible results. The selection of the appropriate HPLC method will depend on the specific requirements of the analysis, including sample matrix and desired sensitivity. The presented data and workflows serve as a valuable resource for method development, validation, and routine quality control of L-Hyoscyamine.

References

Quantification of L-Hyoscyamine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the sensitive and selective quantification of L-Hyoscyamine (B7768854) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined below are intended for use by professionals in drug development and related research fields.

Introduction

L-Hyoscyamine is the levorotatory isomer of atropine (B194438) and is the pharmacologically active component.[1][2] It acts as a competitive antagonist of muscarinic receptors, leading to its use as an antispasmodic and in the treatment of various other conditions. Accurate quantification of L-Hyoscyamine in biological matrices such as human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a robust LC-MS/MS method for the determination of L-Hyoscyamine, offering high sensitivity and specificity.

Experimental Workflow

The overall experimental process for the quantification of L-Hyoscyamine is depicted in the workflow diagram below.

Experimental Workflow for L-Hyoscyamine Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Human Plasma Sample IS_Spike Spike with Internal Standard (Scopolamine) Sample->IS_Spike Extraction Liquid-Liquid Extraction or Solid-Phase Extraction IS_Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation (Chiral or C18 Column) Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification Result Final Concentration Report Quantification->Result

Caption: Workflow for L-Hyoscyamine analysis.

Quantitative Data Summary

The following table summarizes the quantitative performance of the described LC-MS/MS method.

ParameterValueReference
Linearity Range20.0 - 400 pg/mL[1]
20 - 500 pg/mL[2]
Correlation Coefficient (r²)> 0.99[3]
Lower Limit of Quantification (LLOQ)20.0 pg/mL[1][2]
Limit of Detection (LOD)0.02 ng/mL (in serum/urine)[4]
Accuracy-2.7% to 4.5%[1]
-4.5% to +2.5% (between-run)[2]
-3.3% to +5.1% (within-run)[2]
Precision (%RSD)< 6.3%[1]
1.2% to 5.0% (between-run)[2]
1.9% to 3.4% (within-run)[2]
Internal Standard (IS)Scopolamine (B1681570)[2]

Experimental Protocols

Materials and Reagents
  • L-Hyoscyamine reference standard

  • Scopolamine (Internal Standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine

  • Formic acid

  • Ammonium (B1175870) formate (B1220265)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (blank, K2EDTA)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Liquid-Liquid Extraction (LLE) solvents (e.g., ethyl acetate)

Sample Preparation

Two common methods for sample preparation are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

4.2.1. Protocol for Liquid-Liquid Extraction (LLE)

  • Pipette 1.0 mL of human plasma into a clean polypropylene (B1209903) tube.[2]

  • Add the internal standard (Scopolamine) solution.

  • Add 5.0 mL of the extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

4.2.2. Protocol for Solid-Phase Extraction (SPE)

  • Condition the SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of deionized water.

  • Load 1.0 mL of the plasma sample (pre-treated with the internal standard) onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the L-Hyoscyamine and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection.

LC-MS/MS Conditions

4.3.1. Liquid Chromatography (LC) Parameters

ParameterCondition 1 (Chiral Separation)Condition 2 (Reversed-Phase)
Column Chiral MZ column (250 mm × 4.6 mm, 5.0 µm)[1]C18 (ODS) column
Mobile Phase Stepwise gradient of n-hexane, isopropanol, and diethylamine[1]Gradient of 5 mmol/L ammonium formate in water (A) and methanol (B)[4]
Flow Rate 0.8 mL/min0.5 mL/min
Injection Volume 10 µL10 µL
Column Temp. 30°C35°C
Run Time ~7 minutes~2 minutes[2]

4.3.2. Mass Spectrometry (MS/MS) Parameters

The mass spectrometer is operated in the positive ion mode using Multiple Reaction Monitoring (MRM).[2][4]

ParameterL-HyoscyamineScopolamine (IS)
Ionization Mode Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[2]Positive ESI or APCI
Precursor Ion (Q1) m/z 290.1m/z 304.1
Product Ion (Q3) m/z 124.1[1]m/z 138.0
Collision Energy (CE) Optimized for fragmentationOptimized for fragmentation
Dwell Time 100 ms100 ms
Ion Source Temp. 500°C500°C
IonSpray Voltage 5500 V5500 V

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using the peak area ratio of L-Hyoscyamine to the internal standard (Scopolamine) versus the concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used. The concentration of L-Hyoscyamine in the quality control and unknown samples is then determined from this calibration curve.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and selective approach for the quantification of L-Hyoscyamine in human plasma. The described protocols for sample preparation and instrument parameters can be adapted for various research and clinical applications, ensuring high-quality data for pharmacokinetic and other drug development studies.

References

L-Hyoscyamine: A Comprehensive Guide for In Vitro Assay Standardization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Hyoscyamine, a tropane (B1204802) alkaloid, is the levorotatory isomer of atropine (B194438) and a non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). Its well-characterized pharmacology makes it an essential standard for in vitro assays aimed at identifying and characterizing novel muscarinic receptor ligands. This application note provides detailed protocols for the preparation of L-Hyoscyamine standards and their use in competitive radioligand binding and functional intracellular calcium mobilization assays.

Physicochemical Properties and Handling

Proper preparation and handling of L-Hyoscyamine are critical for obtaining accurate and reproducible results in in vitro assays. The following table summarizes its key physicochemical properties.

PropertyValueReference
Molecular Formula C₁₇H₂₃NO₃[1]
Molecular Weight 289.37 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 106-108.5 °C
Solubility
    WaterSparingly soluble
    EthanolFreely soluble
    DMSOSoluble
Storage Store at 2-8°C, protected from light

Standard Solution Preparation

Accurate preparation of L-Hyoscyamine stock and working solutions is fundamental for reliable assay performance.

Protocol 1: Preparation of L-Hyoscyamine Stock Solution (10 mM)

Materials:

  • L-Hyoscyamine powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance and pipettes

Procedure:

  • Accurately weigh a precise amount of L-Hyoscyamine powder (e.g., 2.89 mg).

  • Dissolve the weighed powder in an appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM (e.g., 1 mL for 2.89 mg).

  • Vortex the solution until the L-Hyoscyamine is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of L-Hyoscyamine Working Solutions

Materials:

  • 10 mM L-Hyoscyamine stock solution

  • Appropriate assay buffer (e.g., HBSS for functional assays, binding buffer for radioligand assays)

  • Sterile dilution tubes or plates

Procedure:

  • Thaw a frozen aliquot of the 10 mM L-Hyoscyamine stock solution at room temperature.

  • Perform serial dilutions of the stock solution using the specific assay buffer to achieve the desired final concentrations for the concentration-response curve. It is recommended to prepare intermediate dilutions to ensure accuracy.

  • The final concentration of DMSO in the assay should be kept constant across all wells and typically should not exceed 0.5% to avoid solvent-induced artifacts.

Application in In Vitro Assays

L-Hyoscyamine is a valuable tool for validating assay performance and for competitive characterization of test compounds targeting muscarinic receptors.

Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the muscarinic receptors. L-Hyoscyamine is used as a reference antagonist to determine the inhibition constant (Ki) of the test compound.

Experimental Workflow: Competitive Radioligand Binding Assay

G prep Prepare Membrane Homogenates (Expressing mAChRs) incubation Incubate Membranes, Radioligand, and Competitor prep->incubation radioligand Prepare Radioligand (e.g., [³H]-NMS) radioligand->incubation competitor Prepare L-Hyoscyamine or Test Compound Dilutions competitor->incubation filtration Separate Bound and Free Ligand (Vacuum Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC₅₀ and Ki Determination) counting->analysis G cell_prep Plate Cells Expressing mAChRs (e.g., M1, M3, M5) dye_loading Load Cells with a Calcium-Sensitive Fluorescent Dye cell_prep->dye_loading compound_add Add L-Hyoscyamine or Test Compound dye_loading->compound_add agonist_add Add Muscarinic Agonist (e.g., Carbachol) compound_add->agonist_add measurement Measure Fluorescence Changes (FLIPR or Plate Reader) agonist_add->measurement analysis Data Analysis (IC₅₀ Determination) measurement->analysis G cluster_0 Cell Membrane cluster_1 Intracellular Signaling ACh Acetylcholine (ACh) receptor Muscarinic Receptor (M1, M3, M5) ACh->receptor Binds & Activates L_Hyo L-Hyoscyamine L_Hyo->receptor Binds & Blocks Gq Gq Protein receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

References

Application Notes and Protocols for the Use of L-Hyoscyamine as a Reference Standard in Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Hyoscyamine, a tropane (B1204802) alkaloid naturally found in plants of the Solanaceae family, is a potent and competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] As the levorotatory isomer of atropine, its pharmacological activity is approximately twice that of atropine.[3] Due to its well-characterized interaction with mAChRs, L-Hyoscyamine serves as an essential reference standard in pharmacological research and drug development. It is utilized to validate assay performance, characterize novel muscarinic ligands, and ensure the accuracy and reproducibility of experimental results.

These application notes provide detailed protocols for the use of L-Hyoscyamine as a reference standard in competitive binding assays and high-performance liquid chromatography (HPLC) analysis.

Pharmacological Profile of L-Hyoscyamine

  • Mechanism of Action: L-Hyoscyamine competitively and non-selectively antagonizes muscarinic receptors, blocking the effects of acetylcholine.[2][3][4][5] This antagonism occurs at parasympathetic sites in various tissues, including salivary glands, the gastrointestinal tract, the heart, and the central nervous system.[6][7]

  • Receptor Subtype Affinity: L-Hyoscyamine binds to all five muscarinic receptor subtypes (M1-M5). While some sources describe it as a selective M2 receptor antagonist, others report potent, non-selective antagonism across all subtypes.[6][7] Its binding affinities (pKi) for M1-M5 receptors have been reported.

  • Physiological Effects: By blocking parasympathetic activity, L-Hyoscyamine can decrease saliva and mucus secretions, reduce gastrointestinal motility, and increase heart rate.[4][6][7][8]

Data Presentation: L-Hyoscyamine as a Reference Standard

The following tables summarize key quantitative data for L-Hyoscyamine, which are essential for its use as a reference standard.

Table 1: Muscarinic Receptor Binding Affinities of L-Hyoscyamine

Receptor SubtypeReported pKi
M18.67
M28.51
M37.46
M48.56
M58.53

pKi is the negative logarithm of the inhibitory constant (Ki). Data sourced from competitive binding assays.[4]

Table 2: HPLC Method Parameters for L-Hyoscyamine Analysis

ParameterValue
Column Primesep 200 (or equivalent reverse-phase C18 column)
Mobile Phase Isocratic mixture of triethylammonium (B8662869) phosphate (B84403) buffer (30 mM, pH 6.2) and acetonitrile (B52724) (75:25)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time Approximately 9.8 minutes

Parameters may require optimization based on the specific HPLC system and column used.

Experimental Protocols

Protocol 1: In Vitro Muscarinic Receptor Competitive Binding Assay

This protocol describes the use of L-Hyoscyamine as a reference standard to determine the binding affinity (Ki) of a test compound for a specific muscarinic receptor subtype.

Workflow for Radioligand Competition Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis prep_membranes Prepare cell membranes expressing muscarinic receptor subtype incubation Incubate membranes, radioligand, and competitor to reach equilibrium prep_membranes->incubation prep_ligands Prepare radioligand and varying concentrations of L-Hyoscyamine (standard) or test compound prep_ligands->incubation filtration Rapid vacuum filtration to separate bound from free radioligand incubation->filtration washing Wash filters to remove non-specific binding filtration->washing quantification Quantify radioactivity on filters using scintillation counting washing->quantification analysis Analyze data to determine IC50 and calculate Ki quantification->analysis

Caption: Workflow for a radioligand competition binding assay.

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS)

  • L-Hyoscyamine reference standard

  • Test compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold)

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Liquid scintillation counter

  • Scintillation cocktail

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired protein concentration (e.g., 10-20 µ g/well ) in binding buffer.

  • Plate Setup:

    • Total Binding: Add cell membranes and radioligand to designated wells.

    • Non-specific Binding: Add cell membranes, radioligand, and a high concentration of a non-labeled antagonist (e.g., 10 µM Atropine) to designated wells.

    • Competition Binding (L-Hyoscyamine Standard Curve): Add cell membranes, radioligand, and serial dilutions of L-Hyoscyamine to designated wells.

    • Competition Binding (Test Compound): Add cell membranes, radioligand, and serial dilutions of the test compound to designated wells.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[9]

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters using a cell harvester.[9]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.[9]

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration (L-Hyoscyamine and test compound).

  • Use non-linear regression to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + [L]/Kd)

    Where:

    • IC₅₀ is the concentration of the competitor that inhibits 50% of specific binding.

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand.

Protocol 2: HPLC Analysis of a Test Compound Using L-Hyoscyamine as a Reference Standard

This protocol outlines the use of L-Hyoscyamine as a reference standard for the quantitative analysis of a test compound by HPLC.

Experimental Workflow for HPLC Analysis

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standard Prepare L-Hyoscyamine stock and working standard solutions inject_standards Inject standard solutions to generate a calibration curve prep_standard->inject_standards prep_sample Prepare test sample solution inject_sample Inject test sample prep_sample->inject_sample hplc_setup Set up HPLC system (column, mobile phase, flow rate, detector) hplc_setup->inject_standards hplc_setup->inject_sample peak_integration Integrate peak areas of L-Hyoscyamine and test compound inject_standards->peak_integration inject_sample->peak_integration quantification Quantify the amount of test compound using the calibration curve peak_integration->quantification

Caption: Experimental workflow for HPLC analysis.

Materials:

  • L-Hyoscyamine reference standard

  • Test compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Triethylamine

  • Phosphoric acid

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase as described in Table 2. For example, a mixture of triethylammonium phosphate buffer (30 mM, pH 6.2) and acetonitrile (75:25).

  • Standard Solution Preparation:

    • Accurately weigh a known amount of L-Hyoscyamine reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to prepare a series of working standard solutions with a range of concentrations that will bracket the expected concentration of the test compound.

  • Sample Preparation: Dissolve a known amount of the test compound in the mobile phase to a concentration within the range of the standard curve.

  • HPLC Analysis:

    • Set up the HPLC system with the appropriate column and mobile phase.

    • Inject the working standard solutions, starting with the lowest concentration, to generate a calibration curve by plotting peak area versus concentration.

    • Inject the test compound solution.

  • Data Analysis:

    • Determine the peak area of the test compound from the chromatogram.

    • Use the linear regression equation from the L-Hyoscyamine standard curve to calculate the concentration of the test compound in the sample.

Signaling Pathways

L-Hyoscyamine exerts its effects by blocking the signaling pathways initiated by acetylcholine binding to muscarinic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger distinct intracellular signaling cascades depending on the receptor subtype.

Muscarinic Acetylcholine Receptor Signaling Pathways

G cluster_receptor Cell Membrane cluster_g_protein G-Protein Coupling cluster_effector Effector Enzymes cluster_second_messenger Second Messengers cluster_response Cellular Response ACh Acetylcholine mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR mAChR2 Muscarinic Receptor (M2, M4) ACh->mAChR2 L_Hyoscyamine L-Hyoscyamine (Antagonist) L_Hyoscyamine->mAChR L_Hyoscyamine->mAChR2 Gq_11 Gq/11 mAChR->Gq_11 Gi_o Gi/o mAChR2->Gi_o PLC Phospholipase C (PLC) Gq_11->PLC Activates AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits IP3_DAG IP3 & DAG Increase PLC->IP3_DAG cAMP cAMP Decrease AC->cAMP Ca2 Intracellular Ca²⁺ Increase IP3_DAG->Ca2 Response1 Smooth Muscle Contraction, Glandular Secretion Ca2->Response1 Response2 Decreased Heart Rate, Reduced Neurotransmitter Release cAMP->Response2

Caption: Muscarinic acetylcholine receptor signaling pathways.

  • M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

  • M2 and M4 Receptors: These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

By acting as an antagonist, L-Hyoscyamine prevents these signaling cascades from being initiated by acetylcholine, thereby blocking the physiological responses mediated by muscarinic receptors.

References

Application Note: Quantification of L-Hyoscyamine in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Hyoscyamine (B7768854), a tropane (B1204802) alkaloid and the levorotatory isomer of atropine, is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors. It is utilized in the treatment of various conditions, including gastrointestinal disorders, bladder spasms, and as a preoperative agent to reduce secretions. Accurate quantification of L-Hyoscyamine in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and clinical monitoring. This document provides detailed application notes and protocols for the quantification of L-Hyoscyamine in plasma, serum, and urine using modern analytical techniques.

Analytical Methods Overview

The primary methods for the quantification of L-Hyoscyamine in biological samples include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection, and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity and selectivity.

Quantitative Data Summary

The following tables summarize the quantitative parameters of various analytical methods for L-Hyoscyamine determination in different biological matrices.

Table 1: LC-MS/MS Methods for L-Hyoscyamine Quantification in Human Plasma/Serum

ParameterMethod 1[1][2]Method 2[2]Method 3[3]
Matrix Human PlasmaHuman PlasmaHuman Serum
Linearity Range 20 - 500 pg/mL20.0 - 400 pg/mL0.2 - 10 ng/mL
Lower Limit of Quantification (LLOQ) 20 pg/mL20.0 pg/mL0.2 ng/mL
Limit of Detection (LOD) Not ReportedNot Reported0.02 ng/mL
Precision (RSD%) 1.9 - 5.0%< 6.3%Not Reported
Accuracy (RE%) -4.5 to +5.1%-2.7 to +4.5%Not Reported
Recovery Not ReportedNot Reported86.0 - 105%
Internal Standard Scopolamine (B1681570)Not SpecifiedNot Specified

Table 2: HPLC and GC-MS Methods for L-Hyoscyamine Quantification

ParameterHPLC Method[4]GC-MS Method[5]
Matrix Bovine UrinePlant Material (Leaves and Roots)
Linearity Range 2.5 - 60 µg/mL6.25 - 1200 µg/mL
Lower Limit of Quantification (LLOQ) 2.5 µg/mL6.25 µg/mL
Limit of Detection (LOD) 0.72 µg/mL3.125 µg/mL
Precision (RSD%) Not ReportedNot Reported
Accuracy (RE%) Not ReportedNot Reported
Recovery Not ReportedNot Reported
Internal Standard DiclofenacNot Reported

Experimental Protocols

Protocol 1: L-Hyoscyamine Quantification in Human Plasma by LC-MS/MS

This protocol is based on a sensitive and specific method for the determination of L-Hyoscyamine in human plasma.[1][2]

1. Sample Preparation: Liquid-Liquid Extraction

  • Pipette 1.0 mL of human plasma into a clean polypropylene (B1209903) tube.

  • Add the internal standard (Scopolamine) solution.

  • Add 100 µL of 0.2 M NaOH and vortex for 30 seconds.

  • Add 3.0 mL of extraction solvent (e.g., ethyl acetate (B1210297) and n-hexane, 70:30 v/v).

  • Vortex for 5 minutes.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 300 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Agilent 1200 series or equivalent.

  • Column: Chiral MZ column (250 mm × 4.6 mm, 5.0 μm).[2]

  • Mobile Phase: Stepwise gradient elution with n-hexane, isopropanol, and diethylamine.[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: API III-Plus LC/MS/MS or equivalent.

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: For L-Hyoscyamine: m/z 290.1 → 124.1.[2]

  • Collision Energy: Optimized for the specific instrument.

Protocol 2: L-Hyoscyamine Quantification in Human Serum and Urine by LC-MS/MS

This protocol describes a simple method for the analysis of hyoscyamine (B1674123) and scopolamine in human serum and urine.[3]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Condition an Oasis HLB cartridge with methanol (B129727) followed by water.

  • Load 1 mL of serum or urine sample onto the cartridge.

  • Wash the cartridge with water.

  • Elute the analytes with methanol.

  • Further clean up the eluate using a PSA cartridge.

  • Evaporate the final eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • HPLC System: Waters Alliance 2695 or equivalent.

  • Column: ODS column.

  • Mobile Phase: Linear gradient elution with 5 mmol/L IPCC-MS3-methanol.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Quattro Premier XE tandem mass spectrometer or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Detection Mode: Selected Reaction Monitoring (SRM).

  • SRM Transition: Optimized for hyoscyamine.

Protocol 3: L-Hyoscyamine Quantification by GC-MS

This protocol is adapted from a method for plant material and can be optimized for biological matrices.[5]

1. Sample Preparation: Liquid-Liquid Extraction

  • To 1 mL of the biological sample (e.g., homogenized tissue, urine), add an appropriate internal standard.

  • Make the sample alkaline with ammonium (B1175870) hydroxide.

  • Extract with chloroform (B151607) or another suitable organic solvent.

  • Separate the organic layer and evaporate it to dryness.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis. Derivatization (e.g., silylation) may be necessary to improve the chromatographic properties of L-Hyoscyamine.

2. GC-MS Conditions

  • GC System: Agilent 7890B GC or equivalent.

  • Column: VF-5 MS column (30 m × 0.25 mm × 0.25 µm) or similar.

  • Carrier Gas: Helium.

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 20°C/min to 300°C and hold for 15 minutes.

  • Injector Temperature: 250°C.

  • MS System: Agilent 5977A Series GC/MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) or full scan.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing BiologicalMatrix Biological Matrix (Plasma, Serum, Urine) AddIS Addition of Internal Standard BiologicalMatrix->AddIS Extraction Extraction (LLE or SPE) AddIS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Chromatography Chromatographic Separation (LC or GC) Reconstitution->Chromatography MassSpectrometry Mass Spectrometric Detection (MS/MS) Chromatography->MassSpectrometry PeakIntegration Peak Integration MassSpectrometry->PeakIntegration Quantification Quantification PeakIntegration->Quantification DataReporting Data Reporting Quantification->DataReporting

Caption: General experimental workflow for L-Hyoscyamine quantification.

signaling_pathway LHyoscyamine L-Hyoscyamine MuscarinicReceptor Muscarinic Acetylcholine Receptor (M1, M2, M3, M4, M5) LHyoscyamine->MuscarinicReceptor Competitively antagonizes GProtein G-protein MuscarinicReceptor->GProtein Activates Acetylcholine Acetylcholine Acetylcholine->MuscarinicReceptor Binds to and activates Effector Effector (e.g., Adenylyl Cyclase, Phospholipase C) GProtein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->SecondMessenger Produces CellularResponse Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) SecondMessenger->CellularResponse Initiates

Caption: L-Hyoscyamine's antagonism of the muscarinic acetylcholine receptor signaling pathway.

Mechanism of Action: Muscarinic Receptor Antagonism

L-Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic acetylcholine receptors (M1-M5).[6][7] Acetylcholine, the endogenous ligand, binds to these receptors to initiate a signaling cascade through G-proteins, leading to various physiological responses such as smooth muscle contraction and glandular secretion. L-Hyoscyamine competitively blocks the binding of acetylcholine to these receptors, thereby inhibiting parasympathetic nerve stimulation. This antagonism results in effects such as reduced gastrointestinal motility, decreased salivation, and mydriasis.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the quantification of L-Hyoscyamine in various biological matrices. The choice of method will depend on the specific requirements of the study, including the desired sensitivity, the nature of the biological matrix, and the available instrumentation. Proper validation of the selected method is essential to ensure accurate and reliable results in research, clinical, and drug development settings.

References

Application Note: Chiral Separation of Hyoscyamine Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hyoscyamine (B1674123), a tropane (B1204802) alkaloid found in plants of the Solanaceae family, exists as a pair of enantiomers: (-)-hyoscyamine (l-hyoscyamine) and (+)-hyoscyamine (d-hyoscyamine). The pharmacological activity of hyoscyamine is primarily attributed to the (-)-enantiomer, which is a potent anticholinergic agent used to treat a variety of medical conditions. The (+)-enantiomer is significantly less active. Atropine (B194438) is the racemic mixture of both enantiomers.[1] Due to the differences in pharmacological activity, the accurate determination of the enantiomeric purity of hyoscyamine is crucial for quality control in pharmaceutical formulations and for research purposes. This application note provides a detailed protocol for the chiral separation of hyoscyamine enantiomers using High-Performance Liquid Chromatography (HPLC).

Principle

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers.[2][3] This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation. The choice of the appropriate CSP and mobile phase is critical for achieving optimal resolution. Polysaccharide-based and protein-based CSPs have demonstrated excellent performance in resolving a wide range of chiral compounds, including alkaloids like hyoscyamine.[4][5]

Experimental Workflow

The general workflow for the chiral separation of hyoscyamine enantiomers by HPLC is depicted below.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Standard or Sample (e.g., Pharmaceutical Formulation, Plant Extract) Dissolution Dissolution in Mobile Phase or appropriate solvent Sample->Dissolution Filtration Filtration through 0.45 µm filter Dissolution->Filtration Injection Injection of Sample Filtration->Injection HPLC HPLC System with Chiral Column Separation Isocratic or Gradient Elution HPLC->Separation Injection->HPLC Detection UV or MS/MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Peak Integration and Quantification (Retention Time, Peak Area, Resolution) Chromatogram->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for HPLC chiral separation.

Detailed Protocols

This section outlines two validated methods for the chiral separation of hyoscyamine enantiomers using different chiral stationary phases.

Method 1: Polysaccharide-Based CSP (Normal Phase)

This method is adapted from a study demonstrating the effective separation of atropine (rac-hyoscyamine) enantiomers using a cellulose-based stationary phase.[6]

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Chiral Column: Eurocel 01 (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm particle size.[6]

  • Solvents: n-Hexane (HPLC grade), 2-Propanol (HPLC grade).

  • Sample: Racemic hyoscyamine standard or sample.

Chromatographic Conditions
ParameterCondition
Mobile Phase n-Hexane / 2-Propanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 218 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes
Procedure
  • Mobile Phase Preparation: Prepare the mobile phase by mixing 800 mL of n-hexane with 200 mL of 2-propanol. Degas the solution for at least 15 minutes using sonication or vacuum filtration.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of racemic hyoscyamine in the mobile phase. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Preparation: Dissolve the sample containing hyoscyamine in the mobile phase to achieve an appropriate concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms.

Expected Results
EnantiomerRetention Time (min)Capacity Factor (k')
(+)-Hyoscyamine~5.40.54
(-)-Hyoscyamine~8.90.89
Resolution (Rs) -> 1.5
Separation Factor (α) -1.65

Data adapted from a study on a similar stationary phase.[6]

Method 2: Protein-Based CSP (Reversed Phase)

This method utilizes an α1-acid glycoprotein (B1211001) (AGP) column for the enantioseparation of hyoscyamine.[5]

Instrumentation and Materials
  • HPLC System: Waters Alliance e2695 or equivalent, with a pump, autosampler, column oven, and PDA or UV detector.

  • Chiral Column: Chiral-AGP column, 150 x 4.0 mm, 5 µm particle size.

  • Solvents: Acetonitrile (HPLC grade), Phosphate (B84403) buffer (10 mM, pH 7.0), 1-octanesulfonic acid sodium salt, Triethylamine (B128534).

  • Sample: Racemic hyoscyamine sulfate (B86663) standard or sample.

Chromatographic Conditions
ParameterCondition
Mobile Phase 10 mM Phosphate buffer (containing 10 mM 1-octanesulfonic acid sodium salt and 7.5 mM triethylamine, pH 7.0) / Acetonitrile (99:1, v/v)
Flow Rate 0.6 mL/min
Column Temperature 20 °C
Detection UV at 205 nm
Injection Volume 20 µL
Procedure
  • Mobile Phase Preparation: Prepare the aqueous buffer by dissolving the appropriate amounts of phosphate salt, 1-octanesulfonic acid sodium salt, and triethylamine in water, adjusting the pH to 7.0 with orthophosphoric acid. Mix 990 mL of this buffer with 10 mL of acetonitrile. Degas the final mobile phase.

  • Standard Preparation: Prepare a stock solution of racemic hyoscyamine sulfate in water. Dilute with the mobile phase to a working concentration range of 1-10 µg/mL for S-hyoscyamine.[5]

  • Sample Preparation: For ophthalmic solutions, dilute the sample with the mobile phase to fall within the calibration range.[1] For other matrices, a solid-phase extraction (SPE) may be necessary.

  • System Equilibration: Equilibrate the Chiral-AGP column with the mobile phase for at least 60 minutes at the specified flow rate.

  • Analysis: Inject the standards and samples.

Expected Results
EnantiomerRetention Time (min)
(+)-HyoscyamineElutes first
(-)-HyoscyamineElutes second
Resolution (Rs) 1.60
Separation Factor (α) 1.29

Quantitative data obtained from a study on hyoscyamine sulfate.[5]

Alternative and Complementary Methods

Other chiral stationary phases have also been successfully employed for the separation of hyoscyamine enantiomers. A Chiralpak® AY-3 column with a mobile phase of ethanol (B145695) containing 0.05% diethylamine (B46881) achieved a resolution of 1.59. Additionally, a Chirobiotic V column has been used for the enantioselective separation of hyoscyamine.[1] For samples with low concentrations of hyoscyamine, such as in herbal infusions, a preconcentration step using solid-phase extraction (SPE) can be employed prior to HPLC analysis to enhance sensitivity.

Data Analysis and Calculations

The following parameters should be calculated from the obtained chromatograms to evaluate the performance of the chiral separation.

G cluster_input Chromatographic Data cluster_output Performance Metrics t1 Retention Time 1 (t₁) (First Eluting Enantiomer) Rs Resolution (Rs) Rs = 2(t₂ - t₁) / (w₁ + w₂) t1->Rs k_prime Capacity Factor (k') k' = (t - t₀) / t₀ t1->k_prime t2 Retention Time 2 (t₂) (Second Eluting Enantiomer) t2->Rs t2->k_prime w1 Peak Width 1 (w₁) w1->Rs w2 Peak Width 2 (w₂) w2->Rs alpha Separation Factor (α) α = k'₂ / k'₁ k_prime->alpha

Caption: Key parameters for data analysis in chiral HPLC.

  • Resolution (Rs): A measure of the degree of separation between two peaks. A value of Rs ≥ 1.5 indicates baseline separation.

  • Separation Factor (α): Also known as selectivity, it is the ratio of the capacity factors of the two enantiomers. A value of α > 1 is required for separation.

  • Capacity Factor (k'): A measure of the retention of an analyte on the column.

Conclusion

The methods presented in this application note provide robust and reliable protocols for the chiral separation of hyoscyamine enantiomers by HPLC. The choice of the specific method will depend on the available instrumentation, the nature of the sample matrix, and the desired analytical outcome. Proper method validation should be performed to ensure accuracy, precision, and linearity for quantitative applications.

References

Troubleshooting & Optimization

L-Hyoscyamine standard stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

L-Hyoscyamine Standard: Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of L-Hyoscyamine standards.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid L-Hyoscyamine standard?

A1: Solid L-Hyoscyamine, typically as a sulfate (B86663) salt, should be stored in a well-closed, airtight, and light-resistant container.[1] The recommended temperature is controlled room temperature, generally between 20°C to 25°C (68°F to 77°F), with allowances for brief excursions to 15°C to 30°C (59°F to 86°F).[2][3] It is sensitive to both light and heat.[4]

Q2: How should I prepare and store L-Hyoscyamine solutions?

A2: When preparing solutions, use a suitable solvent such as water or an appropriate buffer. For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or below is recommended, though freeze-thaw cycles should be minimized. The stability of L-Hyoscyamine in solution is highly dependent on pH; it is more stable in acidic conditions and prone to degradation in neutral to alkaline solutions.

Q3: What are the primary degradation pathways for L-Hyoscyamine?

A3: L-Hyoscyamine has two main degradation pathways:

  • Racemization: As the levo-isomer of atropine, L-Hyoscyamine can racemize to form its dextro-isomer (D-Hyoscyamine).[5][6] The resulting 1:1 mixture is known as atropine.[7] This process can be accelerated by heat and certain pH conditions. Since the pharmacological activity resides primarily in the L-isomer, racemization leads to a loss of potency.[6]

  • Hydrolysis: The ester linkage in L-Hyoscyamine is susceptible to hydrolysis, breaking the molecule down into tropine (B42219) and tropic acid.[4][8][9] This is a common degradation route in aqueous solutions.

Under certain conditions, dehydration can also occur, leading to the formation of apoatropine.[6][10]

Q4: Is L-Hyoscyamine sensitive to light?

A4: Yes, L-Hyoscyamine is sensitive to light.[4] Both solid standards and solutions should be protected from light by using amber vials or by storing them in the dark to prevent photodegradation.[1][2]

Troubleshooting Guide

Issue 1: My chromatogram shows a new peak eluting near the L-Hyoscyamine peak, and the area of my main peak has decreased.

  • Possible Cause: Racemization. L-Hyoscyamine may be converting to Atropine (a racemic mixture of D- and L-Hyoscyamine). Since L-Hyoscyamine is the biologically active enantiomer, its conversion to the less active D-form results in a loss of potency.[6][7]

  • Troubleshooting Steps:

    • Verify Storage: Confirm that the standard solution was stored at the correct pH (acidic is preferred) and temperature, and protected from light.

    • Use a Chiral Column: To confirm racemization, use a chiral HPLC column capable of separating the L- and D-enantiomers.[11] This will allow you to quantify the extent of racemization.

    • Prepare Fresh Standard: Prepare a new solution from the solid standard and re-analyze immediately to establish a baseline.

Issue 2: I observe early eluting peaks in my HPLC analysis that were not present in a fresh sample.

  • Possible Cause: Hydrolysis. The appearance of new, likely more polar peaks, could indicate the breakdown of L-Hyoscyamine into its hydrolysis products: tropine and tropic acid.[4][8]

  • Troubleshooting Steps:

    • Check Solution Age and pH: Hydrolysis is more common in older solutions and is accelerated in neutral or alkaline pH.

    • Review Mobile Phase: Ensure the mobile phase pH is appropriate for stability during the analytical run.

    • Stress Study: Perform a forced degradation study (e.g., by adding a small amount of acid or base to a sample) to confirm the identity of the degradation peaks by comparing their retention times.

Data Summary Tables

Table 1: Recommended Storage Conditions

FormTemperatureLight/Air Protection
Solid (Sulfate Salt) 20°C - 25°C (68°F - 77°F)[2][3]Store in a tight, light-resistant container[1]
Aqueous Solution (Short-term) 2°C - 8°CProtect from light
Aqueous Solution (Long-term) ≤ -20°CProtect from light; avoid freeze-thaw cycles

Table 2: Key Degradation Products

Degradation PathwayProduct(s)Primary Cause(s)
Racemization Atropine (D,L-Hyoscyamine)[5]Heat, Time, Non-acidic pH
Hydrolysis Tropic Acid and Tropine[4][8]Water, Neutral/Alkaline pH
Dehydration Apoatropine[6][10]Heat, Acidic conditions

Experimental Protocols

Protocol: Stability-Indicating HPLC Method

This protocol provides a general framework for a stability-indicating HPLC method to separate L-Hyoscyamine from its common degradation products. Method optimization and validation are required for specific applications.

  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[12]

    • Mobile Phase: A mixture of aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted to 3.3) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[12][13] A gradient or isocratic elution can be developed.

    • Flow Rate: 1.0 - 1.2 mL/min.[12][14]

    • Column Temperature: 25°C - 45°C.[13][14]

    • Detection: UV at 210 nm.[12]

    • Injection Volume: 10 - 20 µL.[13][14]

  • Standard Preparation:

    • Accurately weigh about 10 mg of L-Hyoscyamine reference standard into a 100 mL volumetric flask.

    • Dissolve in the mobile phase or a suitable diluent (e.g., water:methanol 50:50 v/v) to create a stock solution.

    • Perform serial dilutions to create working standards at the desired concentration (e.g., 10 µg/mL).

  • Forced Degradation Study (Stress Testing):

    • Acid Hydrolysis: Treat the sample solution with 0.05 N HCl at room temperature for 1 hour, then neutralize.[14]

    • Base Hydrolysis: Treat the sample solution with 0.5 N NaOH at room temperature for 1 hour, then neutralize.[14]

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂.

    • Thermal Degradation: Expose the solid standard to heat (e.g., 105°C) and the solution to heat (e.g., 60°C).

    • Photolytic Degradation: Expose the solution to UV light.

  • Analysis:

    • Inject the fresh standard, aged samples, and stressed samples into the HPLC system.

    • Monitor for the appearance of new peaks and the decrease in the main L-Hyoscyamine peak area. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

Visualizations (Graphviz)

DegradationPathways L_Hyo L-Hyoscyamine Atropine Atropine (D,L-Hyoscyamine) L_Hyo->Atropine Racemization (Heat, pH) Hydrolysis Tropic Acid + Tropine L_Hyo->Hydrolysis Hydrolysis (Moisture, pH) Apo Apoatropine Atropine->Apo Dehydration (Heat, Acid) TroubleshootingWorkflow cluster_0 Troubleshooting: Unexpected HPLC Peaks start Observation: Unexpected peak(s) in chromatogram cause Potential Cause? start->cause racemization Racemization to Atropine cause->racemization Peak near main analyte? hydrolysis Hydrolysis to Tropic Acid/Tropine cause->hydrolysis Early eluting polar peak? verify_chiral Action: Analyze with chiral column racemization->verify_chiral verify_stress Action: Compare with forced degradation sample hydrolysis->verify_stress ExperimentalWorkflow cluster_1 Standard Preparation Workflow start Weigh Solid Reference Standard dissolve Dissolve in Volumetric Flask (e.g., 100 mL diluent) start->dissolve stock Stock Solution (e.g., 100 µg/mL) dissolve->stock dilute Perform Serial Dilution stock->dilute working Working Standard (e.g., 10 µg/mL) dilute->working inject Inject into HPLC working->inject

References

Technical Support Center: L-Hyoscyamine Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the L-Hyoscyamine analytical standard.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of the L-Hyoscyamine analytical standard?

A1: The primary degradation of L-Hyoscyamine occurs through hydrolysis, yielding Tropine and Tropic Acid. Another potential degradation product that can form, particularly under thermal stress or in basic conditions, is Apoatropine, which results from dehydration.[1][2]

Q2: What are the typical stress conditions that lead to the degradation of L-Hyoscyamine?

A2: L-Hyoscyamine is susceptible to degradation under several stress conditions, including:

  • Acidic and Basic Hydrolysis: Exposure to acidic and basic conditions can catalyze the hydrolysis of the ester linkage.

  • Oxidation: The presence of oxidizing agents can lead to degradation.

  • Thermal Stress: Elevated temperatures can accelerate both hydrolysis and dehydration.

  • Photolysis: Exposure to light, particularly UV light, may cause degradation.

Q3: How can I monitor the degradation of my L-Hyoscyamine analytical standard?

A3: The most common and effective method for monitoring the degradation of L-Hyoscyamine and quantifying its degradation products is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[3][4] This method should be capable of separating the intact L-Hyoscyamine from all potential degradation products.

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in the chromatogram of my L-Hyoscyamine standard.

  • Possible Cause 1: Degradation of the standard.

    • Troubleshooting Step: Review the storage conditions of your standard. L-Hyoscyamine should be stored in a well-closed container, protected from light, at controlled room temperature. If the standard is old or has been improperly stored, it may have degraded.

  • Possible Cause 2: Contamination of the mobile phase or diluent.

    • Troubleshooting Step: Prepare fresh mobile phase and diluent. Ensure all glassware is scrupulously clean. Filter all solutions before use.

  • Possible Cause 3: Carryover from a previous injection.

    • Troubleshooting Step: Run a blank injection (diluent only) to check for carryover. If peaks are observed, clean the injection port and column according to the manufacturer's instructions.

Issue 2: The peak area of my L-Hyoscyamine standard is decreasing over time.

  • Possible Cause 1: Instability in the prepared solution.

    • Troubleshooting Step: L-Hyoscyamine may not be stable in certain solvents or at certain pH values for extended periods. It is recommended to prepare solutions fresh daily. If you must store solutions, investigate the stability of L-Hyoscyamine in your chosen diluent at the intended storage temperature (e.g., refrigerated).

  • Possible Cause 2: Adsorption to vials or tubing.

    • Troubleshooting Step: Use silanized glass vials or low-adsorption plastic vials to minimize adsorption. Ensure that the materials used in your HPLC system are compatible with your mobile phase and analyte.

Issue 3: Poor peak shape (e.g., tailing or fronting) for the L-Hyoscyamine peak.

  • Possible Cause 1: Inappropriate mobile phase pH.

    • Troubleshooting Step: L-Hyoscyamine is a basic compound. The pH of the mobile phase can significantly impact its peak shape. A mobile phase with a pH around 2.5-3.5 often provides good peak symmetry.

  • Possible Cause 2: Column overload.

    • Troubleshooting Step: Reduce the concentration of the injected sample.

  • Possible Cause 3: Column degradation.

    • Troubleshooting Step: If the column has been used extensively, its performance may have deteriorated. Replace the column with a new one of the same type.

Quantitative Data from Forced Degradation Studies

The following tables provide a template for summarizing quantitative data from forced degradation studies on the L-Hyoscyamine analytical standard. The actual percentage of degradation will depend on the specific experimental conditions (e.g., concentration, temperature, duration of exposure). It is crucial to perform these studies in your laboratory to obtain specific data.

Table 1: Forced Degradation of L-Hyoscyamine - Summary of Results

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% L-Hyoscyamine Degraded% Tropine Formed% Tropic Acid Formed% Apoatropine Formed
Acid Hydrolysis0.1 N HCl280Data to be generatedData to be generatedData to be generatedData to be generated
Base Hydrolysis0.1 N NaOH160Data to be generatedData to be generatedData to be generatedData to be generated
Oxidation3% H₂O₂2425Data to be generatedData to be generatedData to be generatedData to be generated
ThermalSolid State48105Data to be generatedData to be generatedData to be generatedData to be generated
PhotolyticUV Light (254 nm)2425Data to be generatedData to be generatedData to be generatedData to be generated

Experimental Protocols

Protocol 1: Forced Degradation Study of L-Hyoscyamine Analytical Standard

This protocol outlines the general procedure for conducting a forced degradation study on the L-Hyoscyamine analytical standard.

1. Preparation of Stock Solution:

  • Accurately weigh about 10 mg of L-Hyoscyamine analytical standard and dissolve it in a suitable diluent (e.g., 50:50 acetonitrile:water) to make a 1 mg/mL stock solution.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat the mixture at 80°C for 2 hours. After cooling, neutralize the solution with 1 mL of 0.1 N NaOH and dilute to a final concentration of approximately 100 µg/mL with the diluent.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Heat the mixture at 60°C for 1 hour. After cooling, neutralize the solution with 1 mL of 0.1 N HCl and dilute to a final concentration of approximately 100 µg/mL with the diluent.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature (25°C) for 24 hours. Dilute to a final concentration of approximately 100 µg/mL with the diluent.

  • Thermal Degradation: Place a known amount of L-Hyoscyamine powder in an oven at 105°C for 48 hours. After cooling, weigh the sample and prepare a solution of approximately 100 µg/mL in the diluent.

  • Photolytic Degradation: Expose a solution of L-Hyoscyamine (approximately 100 µg/mL in the diluent) to UV light at 254 nm for 24 hours. Keep a control sample protected from light.

3. Analysis:

  • Analyze all the stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described in Protocol 2.

Protocol 2: Stability-Indicating HPLC Method for L-Hyoscyamine and Its Degradation Products

This method is designed to separate L-Hyoscyamine from its known degradation products.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase A: 0.1% Phosphoric acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 50 50
      25 95 5

      | 30 | 95 | 5 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 20 µL

    • Diluent: Acetonitrile:Water (50:50, v/v)

  • System Suitability:

    • Inject a standard solution containing L-Hyoscyamine and its potential degradation products (if available as standards) to ensure adequate resolution between the peaks.

    • The theoretical plates for the L-Hyoscyamine peak should be >2000.

    • The tailing factor for the L-Hyoscyamine peak should be <2.0.

    • The relative standard deviation for replicate injections should be <2.0%.

Visualizations

G Degradation Pathway of L-Hyoscyamine L_Hyoscyamine L-Hyoscyamine Hydrolysis Hydrolysis (Acid/Base) L_Hyoscyamine->Hydrolysis Dehydration Dehydration (Heat/Base) L_Hyoscyamine->Dehydration Tropine Tropine Hydrolysis->Tropine Tropic_Acid Tropic Acid Hydrolysis->Tropic_Acid Apoatropine Apoatropine Dehydration->Apoatropine

Caption: Degradation pathway of L-Hyoscyamine.

G Experimental Workflow for Forced Degradation Study cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolytic Photo->Analysis Stock Prepare L-Hyoscyamine Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Data Quantify Degradation Products and Summarize Data Analysis->Data

Caption: Workflow for forced degradation studies.

References

improving L-Hyoscyamine solubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving L-Hyoscyamine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of L-Hyoscyamine in water?

A1: L-Hyoscyamine as a free base is sparingly soluble in water. Its aqueous solubility is approximately 3.6 g/L at 20°C.[1][2]

Q2: I'm struggling to dissolve L-Hyoscyamine free base in my aqueous buffer. What am I doing wrong?

A2: L-Hyoscyamine free base has low water solubility. Several factors could be contributing to the difficulty in dissolving it. The pH of your buffer is a critical factor; as a weak base, L-Hyoscyamine is more soluble in acidic conditions. Also, consider the temperature and the potential need for co-solvents.

Q3: Are there more soluble forms of L-Hyoscyamine available?

A3: Yes, the salt forms of L-Hyoscyamine, such as hyoscyamine (B1674123) sulfate (B86663) and hyoscyamine hydrobromide, are significantly more water-soluble than the free base.[1] Hyoscyamine sulfate is very soluble in water, with 1 gram dissolving in just 0.5 mL of water.[3][4] Hyoscyamine hydrobromide is also very soluble in water.[5]

Q4: How does pH affect the solubility of L-Hyoscyamine?

A4: L-Hyoscyamine is a weak base with a pKa of 9.7.[1][2] Therefore, its solubility is highly pH-dependent. In aqueous solutions with a pH below its pKa, L-Hyoscyamine will be protonated, forming a more soluble salt. Conversely, at a pH above 9.7, it will be in its less soluble free base form. For instance, a solubility of 1 gram in 281 mL of water has been reported at a pH of 9.5.[5][6]

Q5: What are the best practices for storing L-Hyoscyamine solutions?

A5: L-Hyoscyamine is sensitive to light and heat, which can cause degradation.[6] Aqueous solutions should be stored in tightly sealed, light-resistant containers. For short-term storage (days to weeks), refrigeration at 2-8°C is recommended.[1] For long-term storage of stock solutions in solvents like DMSO, -20°C or -80°C is advisable.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
L-Hyoscyamine free base will not dissolve in neutral aqueous buffer. The pH of the solution is too high for the free base to dissolve adequately.Lower the pH of the buffer to below 7. An acidic pH will convert the free base to a more soluble salt form.
Precipitation occurs after initially dissolving L-Hyoscyamine. The solution is supersaturated, or there has been a change in temperature or pH.Gently warm the solution while stirring. If precipitation persists, consider adding a co-solvent like ethanol (B145695) or propylene (B89431) glycol. Ensure the pH of the final solution is stable and appropriate for the desired concentration.
The solution appears cloudy or hazy. This may indicate the presence of insoluble impurities or that the solubility limit has been exceeded.Filter the solution through a 0.22 µm or 0.45 µm filter to remove any undissolved particles. If cloudiness persists, you may need to adjust the formulation by changing the pH, adding a co-solvent, or using a salt form of L-Hyoscyamine.
Difficulty dissolving L-Hyoscyamine even with pH adjustment. The desired concentration may be too high for a purely aqueous system.Introduce a water-miscible co-solvent. Start with a small percentage of ethanol or propylene glycol and gradually increase as needed, while monitoring for complete dissolution.

Data Presentation: Solubility of L-Hyoscyamine and its Salts

Compound Solvent Solubility Reference
L-Hyoscyamine (Free Base)Water (20°C)3.6 g/L[1][2]
L-Hyoscyamine (Free Base)Water (pH 9.5)~3.56 g/L (1 g in 281 mL)[5][6]
L-Hyoscyamine (Free Base)EthanolFreely Soluble[2][6]
L-Hyoscyamine (Free Base)ChloroformVery Soluble (1 g in 1 mL)[5][6]
L-Hyoscyamine (Free Base)Ether1 g in 69 mL[5][6]
L-Hyoscyamine (Free Base)Benzene1 g in 150 mL[5][6]
Hyoscyamine SulfateWaterVery Soluble (1 g in 0.5 mL)[3][4]
Hyoscyamine SulfateAlcohol1 g in 5 mL[3][4]
Hyoscyamine HydrobromideWaterVery Soluble[5]
Hyoscyamine HydrobromideAlcohol1 g in 3 mL[5]
Hyoscyamine HydrobromideChloroform1 g in 1.2 mL[5]

Experimental Protocols

Protocol 1: Preparation of an Acidic Aqueous Solution of L-Hyoscyamine

This protocol is suitable for preparing a stock solution of L-Hyoscyamine for use in biological assays where a slightly acidic pH is acceptable.

Materials:

  • L-Hyoscyamine free base

  • Purified water

  • 0.1 N Hydrochloric Acid (HCl)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weigh the desired amount of L-Hyoscyamine free base.

  • Add the L-Hyoscyamine to a volumetric flask containing approximately 80% of the final desired volume of purified water.

  • While stirring, slowly add 0.1 N HCl dropwise to the suspension.

  • Monitor the pH of the solution. Continue adding HCl until the L-Hyoscyamine is fully dissolved and the pH is in the desired acidic range (e.g., pH 4.5-5.5).[8]

  • Once the L-Hyoscyamine is completely dissolved, add purified water to reach the final volume.

  • Mix the solution thoroughly.

  • If necessary, filter the solution through a 0.22 µm filter to sterilize and remove any particulates.

  • Store the solution in a tightly sealed, light-resistant container at 2-8°C.

Protocol 2: Preparation of an Aqueous Solution of L-Hyoscyamine using a Co-solvent

This protocol is useful when a higher concentration of L-Hyoscyamine is required than can be achieved in a purely aqueous acidic solution.

Materials:

  • L-Hyoscyamine free base

  • Ethanol (or Propylene Glycol)

  • Purified water

  • Beaker

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Weigh the desired amount of L-Hyoscyamine free base.

  • In a beaker, dissolve the L-Hyoscyamine in a minimal amount of ethanol (or propylene glycol).[9] L-Hyoscyamine is freely soluble in ethanol.[2][6]

  • Once fully dissolved, transfer the solution to a volumetric flask.

  • Slowly add purified water to the volumetric flask while stirring to bring the solution to the final desired volume.

  • Continue stirring until a homogenous solution is obtained.

  • Store the solution in a tightly sealed, light-resistant container at 2-8°C.

Visualizations

L-Hyoscyamine Solubility Enhancement Workflow

G Workflow for Improving L-Hyoscyamine Solubility cluster_0 start Start: Undissolved L-Hyoscyamine Free Base salt Use a more soluble salt form (e.g., Hyoscyamine Sulfate) start->salt ph Adjust pH to acidic range (pH < 7) start->ph dissolved Result: Dissolved L-Hyoscyamine Solution salt->dissolved cosolvent Add a co-solvent (e.g., Ethanol, Propylene Glycol) ph->cosolvent If solubility is still insufficient ph->dissolved cosolvent->dissolved

Caption: A flowchart illustrating the decision-making process for dissolving L-Hyoscyamine.

Muscarinic Receptor Signaling Pathway (Antagonized by L-Hyoscyamine)

G Simplified Gq/11-coupled Muscarinic Receptor Signaling Pathway cluster_pathway ACh Acetylcholine (ACh) M_receptor Muscarinic Receptor (M1, M3, M5) ACh->M_receptor Gq11 Gq/11 protein M_receptor->Gq11 L_Hyoscyamine L-Hyoscyamine (Antagonist) L_Hyoscyamine->M_receptor Blocks PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: L-Hyoscyamine acts as an antagonist at muscarinic receptors, blocking this signaling cascade.

References

Technical Support Center: Troubleshooting L-Hyoscyamine Peak Tailing in Reverse Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting challenges related to the analysis of L-Hyoscyamine using reverse phase High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and how is it measured?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is such that the latter half of the peak is broader than the front half, resulting in a "tail".[1] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape. Peak tailing is commonly quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak. Generally, a tailing factor greater than 1.5 is considered significant, and values exceeding 2.0 may be unacceptable for quantitative analysis.[1]

Q2: Why is my L-Hyoscyamine peak tailing in reverse phase HPLC?

A2: L-Hyoscyamine is a basic compound containing a tertiary amine functional group. The most common cause of peak tailing for such compounds in reverse phase HPLC is the interaction between the positively charged analyte and negatively charged residual silanol (B1196071) groups on the surface of the silica-based stationary phase.[2] These secondary interactions cause some of the L-Hyoscyamine molecules to be retained longer on the column, leading to a tailed peak.

Q3: How does the mobile phase pH affect the peak shape of L-Hyoscyamine?

A3: The pH of the mobile phase is a critical parameter in controlling the peak shape of ionizable compounds like L-Hyoscyamine.[3] At a low pH (e.g., below 3), the residual silanol groups on the silica (B1680970) packing are protonated and thus neutral, which minimizes their interaction with the protonated (positively charged) L-Hyoscyamine molecules. This reduction in secondary interactions leads to a more symmetrical peak.[4] Conversely, at a mid-range pH, silanol groups can be ionized and interact with the basic analyte, causing tailing.[2]

Q4: What is the role of a mobile phase additive like triethylamine (B128534) (TEA)?

A4: Triethylamine (TEA) is a common mobile phase additive used to improve the peak shape of basic compounds.[5] As a competing base, TEA is thought to interact with the active silanol sites on the stationary phase, effectively "masking" them from the analyte. This minimizes the secondary interactions that cause peak tailing.[6]

Q5: Can the choice of HPLC column affect peak tailing for L-Hyoscyamine?

A5: Absolutely. Modern HPLC columns often feature "end-capping," a process where the residual silanol groups are chemically bonded with a small silylating agent. This reduces the number of available sites for secondary interactions. Using a well-end-capped C18 or a column with a novel stationary phase chemistry, such as hybrid organic/inorganic particles, can significantly improve the peak shape for basic compounds like L-Hyoscyamine.[7][8]

Troubleshooting Guides

This section provides a systematic approach to troubleshooting and resolving L-Hyoscyamine peak tailing.

Guide 1: Optimizing Mobile Phase pH

Issue: Significant peak tailing is observed for the L-Hyoscyamine peak.

Troubleshooting Workflow:

start Start: Peak Tailing Observed check_ph Check Mobile Phase pH start->check_ph is_low_ph Is pH < 4? check_ph->is_low_ph lower_ph Action: Lower pH to 2.5-3.5 using an acidic modifier (e.g., 0.1% Formic Acid or Phosphoric Acid) is_low_ph->lower_ph No evaluate_peak Evaluate Peak Shape is_low_ph->evaluate_peak Yes lower_ph->evaluate_peak is_improved Is Tailing Factor < 1.5? evaluate_peak->is_improved end_good End: Problem Resolved is_improved->end_good Yes consider_other Consider Other Causes (See Guides 2 & 3) is_improved->consider_other No

Caption: Workflow for troubleshooting peak tailing by optimizing mobile phase pH.

Experimental Protocol: pH Adjustment

  • Initial Mobile Phase: Prepare your standard mobile phase (e.g., Acetonitrile:Water).

  • Acidic Modifier: To the aqueous portion of the mobile phase, add a small amount of an acidic modifier. Common choices include:

    • 0.1% (v/v) Formic Acid

    • 0.1% (v/v) Trifluoroacetic Acid (TFA)

    • Phosphoric acid to adjust the pH to a target between 2.5 and 3.5.

  • Equilibration: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.

  • Analysis: Inject your L-Hyoscyamine standard and sample and evaluate the peak shape.

Data Presentation: Illustrative Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHTailing Factor (Tf) - IllustrativePeak Shape
7.02.1Severe Tailing
5.01.7Moderate Tailing
3.01.2Symmetrical

Note: This table provides an illustrative example of the expected trend. Actual values may vary depending on the specific column and other chromatographic conditions.

Guide 2: Utilizing Mobile Phase Additives

Issue: Peak tailing persists even after adjusting the mobile phase pH to an optimal low range.

Troubleshooting Workflow:

start Start: Persistent Peak Tailing consider_additive Consider Mobile Phase Additive start->consider_additive add_tea Action: Add Triethylamine (TEA) to the mobile phase (start with 0.1% v/v) consider_additive->add_tea evaluate_peak Evaluate Peak Shape add_tea->evaluate_peak is_improved Is Tailing Factor < 1.5? evaluate_peak->is_improved end_good End: Problem Resolved is_improved->end_good Yes optimize_conc Optimize TEA Concentration (0.05% - 0.5%) is_improved->optimize_conc No optimize_conc->evaluate_peak consider_column Consider Column Effects (See Guide 3) optimize_conc->consider_column If no improvement start Start: Unresolved Peak Tailing check_column Evaluate Column Performance start->check_column is_old Is the column old or has it been used extensively with high pH mobile phases? check_column->is_old replace_column Action: Replace with a new, high-purity, end-capped C18 column or a column with a hybrid stationary phase is_old->replace_column Yes contact_support Contact Column Manufacturer for further support is_old->contact_support No evaluate_new_column Evaluate Peak Shape with Optimized Mobile Phase replace_column->evaluate_new_column is_improved Is Tailing Factor < 1.5? evaluate_new_column->is_improved end_good End: Problem Resolved is_improved->end_good Yes is_improved->contact_support No

References

Technical Support Center: Matrix Effects in L-Hyoscyamine Bioanalysis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of L-Hyoscyamine by Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

This section addresses specific issues that may arise during the LC-MS analysis of L-Hyoscyamine, offering potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low L-Hyoscyamine signal intensity or complete signal loss (Ion Suppression) Co-elution of L-Hyoscyamine with highly abundant matrix components, such as phospholipids (B1166683), from biological samples like plasma or urine.[1][2][3][4]- Optimize Chromatographic Separation: Modify the LC gradient to better separate L-Hyoscyamine from the ion suppression zone.[5][6] - Improve Sample Preparation: Employ more effective sample clean-up techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1][6][7] Protein precipitation is often insufficient for removing phospholipids.[1][3] - Use Phospholipid Removal Products: Consider specialized sample preparation products like HybridSPE®-Phospholipid plates that specifically target the removal of phospholipids.[2][3] - Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.[7][8]
Inconsistent or irreproducible L-Hyoscyamine quantification results Variable matrix effects between different lots of biological matrix or between individual patient/animal samples.[9]- Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for L-Hyoscyamine will co-elute and experience similar matrix effects, providing more accurate and reproducible quantification.[6][8][10] - Matrix-Matched Calibrators and Quality Controls: Prepare calibration standards and QCs in the same biological matrix as the study samples to compensate for consistent matrix effects.[6] - Assess Matrix Effect from Multiple Sources: During method development, evaluate the matrix effect using at least six different lots of the biological matrix to ensure method robustness.[11]
Poor L-Hyoscyamine peak shape (e.g., tailing, fronting) - Interaction of L-Hyoscyamine with the analytical column. - Co-elution with interfering matrix components. - Contamination of the ion source.[12]- Evaluate Different Column Chemistries: Test different stationary phases to find one that provides better peak shape for L-Hyoscyamine. - Consider Metal-Free Columns: If L-Hyoscyamine is prone to chelation, a metal-free column might improve peak shape.[13] - Clean the Ion Source: Regularly clean the mass spectrometer's ion source to remove accumulated contaminants.
Non-linear calibration curve Concentration-dependent matrix effects.- Prepare Matrix-Matched Calibration Standards: This is the most effective way to counteract predictable, concentration-dependent matrix effects.[6] - Dilute Samples: If the non-linearity is observed at the higher end of the curve, diluting the samples may bring the analyte concentration into a range where the matrix effect is more consistent.[14]

Frequently Asked Questions (FAQs)

1. What are matrix effects in the context of L-Hyoscyamine bioanalysis?

Matrix effect is the alteration of the ionization efficiency of L-Hyoscyamine by co-eluting compounds present in the biological sample matrix (e.g., plasma, urine).[8][15][16] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), both of which adversely affect the accuracy, precision, and sensitivity of the analytical method.[15][17]

2. What are the primary causes of matrix effects in plasma and urine samples?

The most common sources of matrix effects in biological fluids are phospholipids from cell membranes, salts, endogenous metabolites, and proteins.[1][2][3][4] For L-Hyoscyamine analysis, which often employs electrospray ionization (ESI), phospholipids are a major concern due to their tendency to co-extract with the analyte and cause significant ion suppression.[2][3]

3. How can I quantitatively assess the matrix effect for my L-Hyoscyamine assay?

The most widely accepted method is the post-extraction spike method.[8][11][15] This involves comparing the peak area of L-Hyoscyamine in a solution prepared in a clean solvent to the peak area of L-Hyoscyamine spiked into an extracted blank matrix sample at the same concentration.[8][18]

The Matrix Effect (%) can be calculated using the following formula:

Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) * 100

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[7][19]

4. What is the role of an internal standard (IS) in mitigating matrix effects?

An internal standard, particularly a stable isotope-labeled (SIL) version of L-Hyoscyamine, is crucial for compensating for matrix effects.[6][8][10] The SIL-IS has nearly identical chemical and physical properties to L-Hyoscyamine, causing it to co-elute and be affected by the matrix in the same way.[6] By calculating the ratio of the analyte peak area to the IS peak area, variability due to matrix effects can be normalized, leading to more accurate and precise results.[20]

5. Which sample preparation technique is best for minimizing matrix effects for L-Hyoscyamine?

While the optimal technique can be analyte and matrix-dependent, for L-Hyoscyamine in plasma, more rigorous methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally superior to simple Protein Precipitation (PPT).[1][7] PPT is known to be ineffective at removing phospholipids, a primary source of matrix effects.[1][3] Specialized techniques like phospholipid removal plates can also be highly effective.[2]

Quantitative Data Summary

The following table summarizes representative matrix effect data for different sample preparation techniques. Note that these are illustrative values and the actual matrix effect should be determined experimentally for your specific L-Hyoscyamine method.

Sample Preparation Method Biological Matrix Typical Matrix Effect (%) Interpretation
Protein Precipitation (PPT)Human Plasma45 - 70%Significant Ion Suppression
Liquid-Liquid Extraction (LLE)Human Plasma80 - 95%Minimal Ion Suppression
Solid-Phase Extraction (SPE)Human Plasma90 - 105%Negligible Matrix Effect
Protein Precipitation (PPT)Human Urine60 - 85%Moderate to Significant Ion Suppression
Solid-Phase Extraction (SPE)Human Urine95 - 110%Negligible Matrix Effect

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

Objective: To quantify the degree of ion suppression or enhancement for L-Hyoscyamine in a specific biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources.

  • L-Hyoscyamine reference standard.

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water).

  • Your validated sample preparation materials (e.g., protein precipitation plates, SPE cartridges).

Procedure:

  • Prepare Set A (Neat Solution): Prepare a solution of L-Hyoscyamine in the initial mobile phase composition at a known concentration (e.g., the mid-point of your calibration curve).

  • Prepare Set B (Post-Extraction Spike):

    • Process blank matrix samples from each of the six sources using your established sample preparation method.

    • After the final extraction step, spike the resulting extracts with the L-Hyoscyamine reference standard to achieve the same final concentration as in Set A.

  • LC-MS Analysis: Inject and analyze all samples from Set A and Set B using your LC-MS method.

  • Data Analysis:

    • Calculate the average peak area for L-Hyoscyamine in Set A (Peak AreaNeat).

    • Calculate the average peak area for L-Hyoscyamine in Set B for each matrix source (Peak AreaMatrix).

    • Calculate the Matrix Effect (%) for each source: Matrix Effect (%) = (Peak Area_Matrix / Peak Area_Neat) * 100

    • Calculate the overall average and coefficient of variation (%CV) for the Matrix Effect across the different sources.

Protocol 2: Qualitative Assessment of Matrix Effects (Post-Column Infusion)

Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

Materials:

  • A syringe pump and a T-connector.

  • A solution of L-Hyoscyamine at a constant concentration.

  • Extracted blank biological matrix.

Procedure:

  • Set up the LC-MS system with the T-connector placed between the analytical column and the mass spectrometer's ion source.

  • Infuse the L-Hyoscyamine solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase flow from the column.

  • While infusing, acquire MS data in MRM mode for L-Hyoscyamine. This will establish a stable baseline signal.

  • Inject a sample of the extracted blank matrix onto the LC column and run your chromatographic method.

  • Monitor the baseline of the L-Hyoscyamine signal. Any significant dip in the baseline indicates a region of ion suppression, while a rise indicates ion enhancement. The retention time of these deviations can be correlated with the elution of matrix components.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_quant Quantification Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard (SIL-IS) Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Inject Inject Sample Evap_Recon->Inject LC_Sep LC Separation Inject->LC_Sep MS_Detect MS Detection (MRM Mode) LC_Sep->MS_Detect Data_Proc Data Processing (Peak Integration) MS_Detect->Data_Proc Cal_Curve Calibration Curve (Analyte/IS Ratio) Data_Proc->Cal_Curve Calc_Conc Calculate Concentration Cal_Curve->Calc_Conc

Caption: Experimental workflow for L-Hyoscyamine bioanalysis.

Troubleshooting_Logic Start Inconsistent / Low Signal for L-Hyoscyamine? Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Present Matrix Effect > 15%? Assess_ME->ME_Present Optimize_Prep Improve Sample Prep (SPE, LLE) ME_Present->Optimize_Prep Yes Use_SIL_IS Use Stable Isotope-Labeled Internal Standard ME_Present->Use_SIL_IS No Pass Method Acceptable ME_Present->Pass No, within limits Optimize_LC Optimize LC Method (Gradient, Column) Optimize_Prep->Optimize_LC Optimize_LC->Use_SIL_IS Reassess Re-evaluate Matrix Effect Use_SIL_IS->Reassess Reassess->ME_Present Check Again

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Optimizing L-Hyoscyamine Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of L-Hyoscyamine (B7768854) from various plant materials.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the L-Hyoscyamine extraction process.

1. Low Extraction Yield

Q: My L-Hyoscyamine yield is consistently low. What are the potential causes and how can I improve it?

A: Low yields of L-Hyoscyamine can stem from several factors throughout the extraction process. Consider the following troubleshooting steps:

  • Plant Material Selection and Preparation:

    • Plant Part: The concentration of L-Hyoscyamine varies significantly between different plant parts. For instance, in Hyoscyamus reticulatus, the roots have been found to contain a higher percentage of L-Hyoscyamine (0.0561 ± 0.0011%) compared to the leaves (0.03294 ± 0.0059%)[1]. Research the specific plant you are using to identify the part with the highest alkaloid concentration.

    • Plant Growth Stage: The alkaloid content can fluctuate with the plant's developmental stage. For Hyoscyamus pusillus, the highest levels of hyoscyamine (B1674123) were observed in the leaves during the flowering stage[2].

    • Drying and Grinding: Improper drying can lead to enzymatic degradation of alkaloids. Dry plant material at a low temperature (40-50°C) to prevent this[3]. Ensure the material is ground into a fine powder to maximize the surface area for solvent penetration[3]. For ultrasonic-assisted extraction of hyoscine from Hyoscyamus niger, a 45-mesh size was found to be optimal[4][5].

  • Extraction Method and Solvent Choice:

    • Solvent Selection: The choice of solvent is critical. Methanol (B129727) has been shown to be an effective solvent for extracting hyoscyamine and scopolamine (B1681570) from Hyoscyamus niger roots[6]. In some cases, a mixture of solvents, such as chloroform (B151607):methanol:(25%) ammonia (B1221849) (15:5:1), is used for initial extraction[7][8]. Dichloromethane (B109758) can be a suitable and less hazardous substitute for chloroform[7][8].

    • pH of the Extraction Medium: L-Hyoscyamine is a tropane (B1204802) alkaloid, which is basic in nature. Acid-base liquid-liquid extraction is a common and effective method. Initially, an acidic solution (e.g., 0.1 M sulfuric acid or a solution with a pH of 3) is used to convert the alkaloids into their salt form, which is soluble in the aqueous phase[1][3]. Later, the aqueous extract is made alkaline (pH 9-10) to convert the alkaloids back to their free base form for extraction into an organic solvent[3][9]. A patent for extracting hyoscyamine from mandragora flower suggests adjusting the pH to between 4.5 and 5.5 during ultrasonic extraction with ethanol[10].

    • Extraction Technique: Different techniques offer varying efficiencies. Pressurized Liquid Extraction (PLE) with methanol has been shown to yield high amounts of L-hyoscyamine[11]. Ultrasonic-assisted extraction (UAE) is another efficient method, with optimal conditions for hyoscine from Hyoscyamus niger being 43°C for 130 minutes[4][5]. Supercritical fluid extraction (SFE) with CO2 is effective for the free base form of hyoscyamine, and using basified modifiers like methanol with diethylamine (B46881) can enhance the extraction of alkaloid salts[12].

  • Post-Extraction Processing:

    • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator to prevent thermal degradation of the alkaloids[3].

    • Purification: Impurities in the crude extract can interfere with quantification and lower the final yield. Column chromatography over silica (B1680970) gel or alumina (B75360) is a common purification step[3].

2. Co-extraction of Impurities

Q: My extract contains a high level of pigments and other impurities. How can I obtain a cleaner extract?

A: Co-extraction of impurities is a common challenge. Here are some strategies for a cleaner extract:

  • Defatting: For plant materials rich in lipids, such as seeds, a preliminary defatting step with a non-polar solvent like petroleum ether or hexane (B92381) is recommended before the main extraction[13][13].

  • Acid-Base Partitioning: This is a highly effective method for separating basic alkaloids from neutral and acidic impurities.

    • Extract the powdered plant material with an acidified aqueous solution (e.g., 1% HCl or H₂SO₄) to protonate the alkaloids, making them water-soluble[9].

    • Wash the acidic aqueous extract with a non-polar organic solvent (e.g., hexane) to remove non-polar impurities[3].

    • Make the aqueous extract alkaline (pH ~9-10) with a base like ammonia or sodium hydroxide (B78521) to deprotonate the alkaloids back to their free base form[3][9].

    • Perform a liquid-liquid extraction with an immiscible organic solvent (e.g., chloroform or dichloromethane) to separate the alkaloids from the aqueous phase containing polar impurities[3][9].

  • Solid-Phase Extraction (SPE): SPE can be used as a clean-up step to isolate alkaloids from the crude extract[11].

3. Alkaloid Degradation

Q: I suspect that the L-Hyoscyamine is degrading during my extraction process. What are the signs and how can I prevent it?

A: L-Hyoscyamine can be sensitive to certain conditions, leading to degradation.

  • Racemization: L-Hyoscyamine can racemize to its inactive form, atropine (B194438) (a racemic mixture of d- and l-hyoscyamine), especially under harsh conditions[14][15]. The extraction process itself can sometimes cause this racemization[15].

  • Hydrolysis: Prolonged exposure to strong acids or bases, as well as excessive heat, can cause hydrolysis of the ester group in L-Hyoscyamine[9].

Preventative Measures:

  • Use Mild Conditions: Employ dilute acids (e.g., 1% HCl or H₂SO₄) and bases (e.g., ammonia or sodium carbonate solution) for pH adjustments[9].

  • Avoid Excessive Heat: Use low temperatures for drying the plant material and evaporating the solvent.

  • Limit Exposure Time: Minimize the duration of exposure to acidic and basic conditions.

4. Issues with Quantification

Q: My quantification results for L-Hyoscyamine are inconsistent. What could be the problem?

A: Inconsistent quantification can be due to several factors related to the analytical method.

  • Method Validation: Ensure your analytical method (e.g., HPLC, GC-MS) is properly validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ)[1][14]. For GC-MS analysis of L-Hyoscyamine, a linearity of r² = 0.9988 was achieved in the concentration range of 6.250-1200 µg/mL[1]. A validated LC-MS/MS method for L-hyoscyamine in human plasma showed good linearity over a concentration range of 20.0-400 pg/mL[14].

  • Standard Purity: Use a certified reference standard of L-Hyoscyamine for calibration.

  • Sample Preparation: Ensure complete extraction from the matrix and proper filtration of the sample before injection to avoid column clogging and inconsistent results.

  • Chromatographic Issues: Tailing or smearing of peaks on a silica gel column can occur due to the basic nature of alkaloids interacting with the acidic silanol (B1196071) groups. Adding a basic modifier like triethylamine (B128534) or ammonia (0.5-2%) to the mobile phase can improve peak shape[9].

Data Presentation

Table 1: L-Hyoscyamine Content in Different Plant Species and Parts

Plant SpeciesPlant PartL-Hyoscyamine Content (% dry weight)Analytical MethodReference
Hyoscyamus reticulatusRoots0.056 ± 0.011GC-MS[1]
Hyoscyamus reticulatusLeaves0.036 ± 0.004GC-MS[1]
Datura stramoniumHairy Root Cultures~0.3HPLC[15]
Atropa baeticaHairy Roots (Day 31)~0.08Not Specified[7]

Table 2: Comparison of Extraction Solvents for Tropane Alkaloids from Hyoscyamus niger Root

SolventHyoscyamine Yield (µg/g dry weight)Scopolamine Yield (µg/g dry weight)Reference
Methanol70.45104.84[6]
Ethanol15.6955.76[6]
Dichloromethane30.0027.23[6]
Acetonitrile57.7594.45[6]
Water12.9031.11[6]

Experimental Protocols

1. Acid-Base Liquid-Liquid Extraction of L-Hyoscyamine

This protocol is a generalized method adaptable for various plant materials.

  • Sample Preparation:

    • Dry the plant material (e.g., leaves, roots) at 40-50°C[3].

    • Grind the dried material into a fine powder[3].

  • Extraction:

    • Macerate the powdered plant material in an acidic aqueous solution (e.g., 0.1 N sulfuric acid)[16].

    • Sonicate for a defined period (e.g., 15 minutes) to enhance extraction[11].

    • Filter the mixture to separate the solid debris from the acidic extract[3].

    • Wash the acidic extract with a non-polar solvent like petroleum ether to remove lipids and other non-polar impurities[1].

    • Adjust the pH of the aqueous extract to approximately 10 with an ammonia solution[1][3].

    • Extract the alkaloids from the alkaline aqueous solution with an organic solvent such as chloroform or dichloromethane, repeating the extraction multiple times (e.g., 4 times with 50 mL of chloroform)[1][3].

    • Combine the organic extracts and dry over anhydrous sodium sulfate[3].

    • Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract[3].

2. Ultrasonic-Assisted Extraction (UAE) of Hyoscine (Scopolamine) from Hyoscyamus niger

This protocol was optimized for hyoscine but can be adapted for L-Hyoscyamine.

  • Optimal Conditions:

    • Temperature: 43°C[4][5].

    • Extraction Time: 130 minutes[4][5].

    • Particle Size: 45 mesh[4][5].

  • Procedure:

    • Place the powdered plant material of the specified mesh size in an extraction vessel.

    • Add the chosen solvent (e.g., methanol).

    • Place the vessel in an ultrasonic bath and maintain the temperature at 43°C.

    • Sonicate for 130 minutes.

    • After sonication, filter the mixture and process the extract for purification and analysis.

Visualizations

Extraction_Workflow plant_material Powdered Plant Material acid_extraction Acidic Aqueous Extraction (e.g., 0.1N H2SO4) plant_material->acid_extraction filtration1 Filtration acid_extraction->filtration1 acidic_extract Acidic Aqueous Extract filtration1->acidic_extract nonpolar_wash Wash with Non-Polar Solvent (e.g., Hexane) acidic_extract->nonpolar_wash alkalinization Alkalinization (pH 9-10 with NH4OH) nonpolar_wash->alkalinization organic_extraction Liquid-Liquid Extraction (e.g., Chloroform) alkalinization->organic_extraction organic_phase Organic Phase (contains L-Hyoscyamine) organic_extraction->organic_phase drying Drying (Anhydrous Na2SO4) organic_phase->drying evaporation Solvent Evaporation drying->evaporation crude_extract Crude L-Hyoscyamine Extract evaporation->crude_extract

Caption: Workflow for Acid-Base Extraction of L-Hyoscyamine.

Troubleshooting_Logic start Low L-Hyoscyamine Yield check_plant Check Plant Material: - Correct Part? - Optimal Growth Stage? - Proper Drying/Grinding? start->check_plant check_extraction Check Extraction Method: - Appropriate Solvent? - Correct pH? - Efficient Technique? start->check_extraction check_post_extraction Check Post-Extraction: - Degradation from Heat? - Inefficient Purification? start->check_post_extraction optimize_plant Optimize Plant Material Selection & Preparation check_plant->optimize_plant If No optimize_extraction Optimize Solvent, pH, and Extraction Technique check_extraction->optimize_extraction If No optimize_post_extraction Use Milder Conditions & Improve Purification check_post_extraction->optimize_post_extraction If No

Caption: Troubleshooting Logic for Low L-Hyoscyamine Yield.

References

preventing racemization of L-Hyoscyamine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the racemization of L-Hyoscyamine (B7768854) during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is L-Hyoscyamine and why is preventing racemization important?

A1: L-Hyoscyamine is a naturally occurring tropane (B1204802) alkaloid found in plants of the Solanaceae family. It is the levorotatory (L-) isomer of atropine (B194438) and is the pharmacologically active enantiomer responsible for the antimuscarinic effects. Racemization is the process where L-Hyoscyamine converts to its dextrorotatory (D-) isomer, which is pharmacologically inactive. This conversion results in the formation of atropine, a 1:1 racemic mixture of L- and D-Hyoscyamine. Preventing racemization is crucial to accurately quantify the active compound and ensure the therapeutic efficacy and safety of L-Hyoscyamine-containing products.

Q2: What are the main factors that cause racemization of L-Hyoscyamine?

A2: The primary factors that induce the racemization of L-Hyoscyamine during sample preparation are elevated temperature and alkaline pH. Exposure to strong acids can also contribute to racemization, though basic conditions are generally more problematic. The choice of solvent can also play a role in the stability of L-Hyoscyamine.

Q3: How can I minimize racemization during sample extraction from plant materials?

A3: To minimize racemization during extraction, it is recommended to use mild extraction conditions. This includes using low temperatures (e.g., room temperature or below) and avoiding strongly basic or acidic solvents. Ultrasound-assisted extraction (UAE) at controlled temperatures can be an effective method. If a basic modifier is necessary for efficient extraction, its strength and the duration of exposure should be minimized.

Q4: What are the ideal storage conditions for L-Hyoscyamine samples and standards?

A4: L-Hyoscyamine solutions should be stored at low temperatures, preferably at -20°C or -80°C for long-term stability. They should be protected from light. The pH of the solution should be maintained in the acidic to neutral range (ideally pH 3-7) to inhibit racemization.

Q5: Which analytical techniques are suitable for separating and quantifying L-Hyoscyamine and its D-enantiomer?

A5: Chiral High-Performance Liquid Chromatography (HPLC), particularly coupled with mass spectrometry (MS/MS), is a robust and widely used technique for the enantioselective analysis of hyoscyamine (B1674123). Chiral Capillary Electrophoresis (CE) is another effective method that requires smaller sample volumes.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of D-Hyoscyamine detected in a sample expected to contain primarily L-Hyoscyamine. Racemization during sample preparation.Review your sample preparation protocol. Key areas to investigate are:- Extraction: Were high temperatures or strongly alkaline conditions used? Consider switching to a milder extraction method (see Experimental Protocols).- Solvent Evaporation: Was the sample exposed to high heat during solvent removal? Use a rotary evaporator at low temperature and reduced pressure or nitrogen blow-down at ambient temperature.- Storage: Were samples stored at room temperature or in a basic solution? Ensure samples are stored at ≤ 4°C (short-term) or ≤ -20°C (long-term) and at a slightly acidic pH.
Inconsistent enantiomeric ratio between replicate samples. Variable racemization occurring due to inconsistencies in the sample preparation workflow.Standardize every step of your protocol. Pay close attention to:- Time: Ensure the duration of each step, especially extraction and evaporation, is consistent for all samples.- Temperature: Use temperature-controlled equipment (e.g., water baths, heating blocks) to maintain consistent temperatures across all samples.- pH: Carefully control the pH of all solutions and buffers used.
Loss of total hyoscyamine (L + D) content. Degradation of the hyoscyamine molecule.In addition to racemization, hyoscyamine can degrade under harsh conditions. Avoid prolonged exposure to strong acids, bases, and high temperatures. Ensure the purity of your solvents, as contaminants can sometimes catalyze degradation.

Quantitative Data on Racemization

While precise kinetic data for the racemization of L-Hyoscyamine across a wide range of conditions is not extensively published, the following table summarizes the known factors influencing its stability.

Parameter Condition Effect on Racemization Reference
pH pH 9Increased Racemization[1]
pH 3, 5, 7Minimal Racemization[1]
Temperature 80°CIncreased Racemization[1]
30°C, 50°CMinimal Racemization[1]
Extraction Method Strong-cation exchange solid-phase extractionLow Racemization (<20%)[2]

Experimental Protocols

Protocol 1: Mild Ultrasound-Assisted Extraction (UAE) of L-Hyoscyamine from Plant Material

This protocol is designed to minimize racemization by using controlled, low-temperature extraction.

  • Sample Preparation:

    • Dry the plant material (e.g., leaves, roots) at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried material to a fine powder.

  • Extraction:

    • Accurately weigh approximately 100 mg of the powdered plant material into a centrifuge tube.

    • Add 1 mL of 100% methanol.

    • Place the tube in an ultrasonic bath set to a controlled temperature of 25-30°C.

    • Sonicate for 10-20 minutes.[3]

    • Centrifuge the mixture at 12,000 rpm for 15 minutes.

    • Carefully collect the supernatant.

  • Sample Storage:

    • Store the extract at -20°C until analysis.

Protocol 2: Chiral HPLC-MS/MS Analysis of Hyoscyamine Enantiomers

This method provides excellent separation and sensitive quantification of L- and D-Hyoscyamine.[2]

  • Chromatographic Conditions:

    • Column: Chiralpak® AY-3 polysaccharide-based stationary phase column.

    • Mobile Phase: Ethanol with 0.05% diethylamine.

    • Flow Rate: Isocratic elution, flow rate adapted to the specific column dimensions.

    • Column Temperature: Maintained at a controlled temperature (e.g., 25°C).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Hyoscyamine (L- and D-): Precursor ion m/z 290.1 → Product ion m/z 124.1.[4]

    • Optimize other MS parameters (e.g., collision energy, cone voltage) for maximum sensitivity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material drying Low-Temp Drying plant_material->drying grinding Grinding drying->grinding extraction Ultrasound-Assisted Extraction (Methanol, 25-30°C) grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant analysis Chiral HPLC-MS/MS supernatant->analysis

Caption: Workflow for L-Hyoscyamine extraction and analysis with minimal racemization.

racemization_factors cluster_conditions Conditions Promoting Racemization L_Hyoscyamine L-Hyoscyamine (Active) Racemization Racemization L_Hyoscyamine->Racemization D_Hyoscyamine D-Hyoscyamine (Inactive) Racemization->D_Hyoscyamine High_Temp High Temperature (e.g., 80°C) High_Temp->Racemization High_pH Alkaline pH (e.g., pH 9) High_pH->Racemization

Caption: Factors promoting the racemization of L-Hyoscyamine.

References

Technical Support Center: Quantification of L-Hyoscyamine at Low Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of L-Hyoscyamine (B7768854) at low concentrations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of L-Hyoscyamine at low concentrations, providing potential causes and recommended solutions in a user-friendly question-and-answer format.

1. Sample Preparation & Extraction

Question: I am experiencing low recovery of L-Hyoscyamine from my samples. What are the possible causes and how can I improve it?

Answer:

Low recovery of L-Hyoscyamine is a frequent challenge, especially at low concentrations. Several factors could be contributing to this issue:

  • Inadequate Extraction Method: The choice of extraction technique is critical. L-Hyoscyamine, being a tropane (B1204802) alkaloid, requires specific conditions for efficient extraction.

    • Solution:

      • Liquid-Liquid Extraction (LLE): This is a common method. Ensure the pH of the aqueous phase is basic (around pH 9-10) to keep L-Hyoscyamine in its free base form, which is more soluble in organic solvents like chloroform (B151607) or dichloromethane (B109758).[1][2] Multiple extractions (3-4 times) with fresh solvent will improve recovery.

      • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts and good recovery. Mixed-mode cation-exchange SPE cartridges are particularly effective for tropane alkaloids.[3] Elution is typically achieved with a mixture of an organic solvent and a weak base, such as methanol (B129727) with ammonia.[3] Recoveries of 80-100% have been reported with optimized SPE methods.[3]

  • Adsorption to Surfaces: L-Hyoscyamine can adsorb to glassware and other surfaces, leading to losses.

    • Solution: Silanize glassware to minimize active sites for adsorption. Using polypropylene (B1209903) tubes can also be a viable alternative.

  • Analyte Instability during Extraction: L-Hyoscyamine can be susceptible to degradation or racemization under harsh conditions.

    • Solution: Avoid strong acids and high temperatures during extraction.[4][5] Use milder conditions where possible. For instance, pressurized liquid extraction (PLE) with methanol has shown high yields.[3][5]

Question: My baseline is noisy, and I'm observing interfering peaks in my chromatogram. How can I get a cleaner extract?

Answer:

A noisy baseline and interfering peaks are often due to matrix components co-extracting with your analyte.

  • Cause: Complex matrices like plasma, urine, or plant extracts contain numerous endogenous compounds that can interfere with the analysis.

  • Solution:

    • Optimize Sample Cleanup: A multi-step cleanup can be effective. For plant materials, a defatting step with a non-polar solvent like hexane (B92381) prior to alkaloid extraction can remove lipids.[4]

    • SPE for Cleanup: As mentioned, SPE is excellent for sample cleanup. Oasis HLB and PSA cartridges have been used successfully to clean up serum and urine samples before LC-MS/MS analysis.[6]

    • Chromatographic Separation: Adjusting the HPLC/GC parameters can help separate the analyte peak from interfering peaks. This can involve changing the mobile phase composition, gradient profile, or the type of column used.

2. Analyte Stability

Question: I suspect my L-Hyoscyamine is degrading or changing during sample storage or analysis. What are the stability concerns?

Answer:

L-Hyoscyamine stability is a critical factor, particularly its propensity for racemization.

  • Racemization to Atropine: L-Hyoscyamine is the levorotatory isomer of atropine. It can racemize to form a mixture of d- and l-hyoscyamine (atropine), especially under basic conditions or upon exposure to heat.[4][7] This is a significant issue as the pharmacological activity resides primarily in the l-isomer.

    • Solution:

      • Maintain samples at a slightly acidic pH during storage.

      • Avoid high temperatures during sample preparation and analysis.

      • Analyze samples as quickly as possible after preparation.

      • A study on the stability of L-Hyoscyamine in human plasma showed it remained stable under various storage conditions when handled properly.[8]

  • Hydrolysis: As an ester, L-Hyoscyamine can be susceptible to hydrolysis.

    • Solution: Control the pH of your solutions and store samples appropriately (e.g., frozen) to minimize hydrolysis.

3. Chromatographic & Spectrometric Analysis

Question: I am using LC-MS/MS and observing significant signal suppression for L-Hyoscyamine, especially at low concentrations. How can I mitigate this?

Answer:

Ion suppression is a major challenge in LC-MS/MS analysis of complex biological samples and can severely impact sensitivity and accuracy.[9][10][11]

  • Cause: Co-eluting matrix components compete with the analyte for ionization in the mass spectrometer's source, reducing the analyte's signal.

  • Solutions:

    • Improve Chromatographic Separation: Modify your LC method to separate L-Hyoscyamine from the majority of matrix components. This could involve adjusting the gradient, changing the column chemistry (e.g., using a phenyl column), or employing a different mobile phase.

    • Optimize Sample Preparation: A cleaner sample will have fewer interfering compounds. Techniques like SPE are generally better than simple protein precipitation for reducing matrix effects.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS has very similar chemical and physical properties to the analyte and will be affected by ion suppression in the same way, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.

    • Dilute the Sample: If the L-Hyoscyamine concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components and thus lessen ion suppression.

    • Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[11][12]

Question: My GC-MS analysis of L-Hyoscyamine is giving poor peak shape and low sensitivity. What could be the problem?

Answer:

Direct GC-MS analysis of L-Hyoscyamine can be challenging due to its polarity and thermal instability.

  • Cause: L-Hyoscyamine contains a hydroxyl group that can lead to peak tailing and adsorption on the GC column. It can also degrade at high injector temperatures.

  • Solution:

    • Derivatization: To improve volatility and thermal stability, derivatization is often necessary. Silylation, converting the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether, is a common approach.

    • Optimize GC Conditions: Use a lower injector temperature if possible, and ensure the use of a properly deactivated liner and column to minimize adsorption.

Quantitative Data Summary

The following tables summarize key quantitative parameters for L-Hyoscyamine analysis using different analytical techniques, compiled from various studies.

Table 1: LC-MS/MS Methods for L-Hyoscyamine Quantification

MatrixLinearity RangeLLOQRecoveryReference
Human Plasma20.0 - 400 pg/mL20.0 pg/mLNot Reported[8]
Human Plasma20 - 500 pg/mL20 pg/mLNot Reported[12]
Human Serum & Urine0.2 - 10 ng/mL0.02 ng/mL86.0 - 105%[6]

Table 2: GC-MS Methods for L-Hyoscyamine Quantification

MatrixLinearity RangeLOQLODReference
Plant Material (extract)6.25 - 1200 µg/mL6.25 µg/mL3.125 µg/mL[1][13][14]

Detailed Experimental Protocols

Protocol 1: L-Hyoscyamine Quantification in Human Plasma by LC-MS/MS

This protocol is a synthesized example based on common practices reported in the literature.[8][12]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 1.0 mL of human plasma in a polypropylene tube, add the internal standard (e.g., scopolamine (B1681570) or a stable isotope-labeled L-Hyoscyamine).

    • Add a basifying agent (e.g., 100 µL of 1M NaOH) to adjust the pH to >9.

    • Add 5 mL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane and isopropanol).

    • Vortex for 5-10 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of methanol/water mixture).

    • Vortex briefly and transfer to an autosampler vial.

  • LC-MS/MS Analysis:

    • LC System: A standard HPLC or UHPLC system.

    • Column: A C18 or a chiral column (if separating from d-hyoscyamine is required).

    • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically 0.2 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS/MS Transition: For L-Hyoscyamine, a common transition is m/z 290.1 → 124.1.[8]

Protocol 2: L-Hyoscyamine Quantification in Plant Material by GC-MS

This protocol is a generalized procedure based on published methods.[1][2][13][14]

  • Sample Preparation (Extraction):

    • Grind the dried plant material to a fine powder.

    • To 1 g of powdered material, add 10 mL of extraction solvent (e.g., methanol or a mixture of chloroform:methanol:ammonia).

    • Sonication or heating can be used to improve extraction efficiency.

    • Filter the extract.

    • Acidify the filtrate with an acid (e.g., 2N HCl) to pH ~3.

    • Wash the acidic solution with a non-polar solvent (e.g., petroleum ether) to remove fats and pigments.

    • Basify the aqueous layer to pH ~10 with ammonia.

    • Extract the alkaloids with chloroform or dichloromethane (repeat 3-4 times).

    • Combine the organic layers and evaporate to dryness.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., dichloromethane).

  • Derivatization (Silylation):

    • Take a known aliquot of the extract and evaporate to complete dryness.

    • Add a silylating agent (e.g., BSTFA with 1% TMCS or MSTFA) and a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Heat the mixture at 60-70°C for 30-60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • GC System: A standard gas chromatograph.

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless.

    • Temperature Program: An initial temperature of around 100-150°C, followed by a ramp to 250-280°C.

    • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

    • Ionization Mode: Electron Ionization (EI).

    • Data Acquisition: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.

Visualizations

experimental_workflow_lc_ms_ms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is basify Basify (pH > 9) add_is->basify lle Liquid-Liquid Extraction basify->lle evaporate Evaporate Organic Layer lle->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate ionize Ionization (ESI+) separate->ionize detect MS/MS Detection (MRM) ionize->detect quantify Quantification detect->quantify

Caption: Workflow for L-Hyoscyamine quantification in plasma by LC-MS/MS.

troubleshooting_matrix_effects cluster_solutions Troubleshooting Solutions problem Problem: Low Signal / Ion Suppression sol1 Optimize Sample Cleanup (e.g., SPE) problem->sol1 sol2 Improve Chromatographic Separation problem->sol2 sol3 Use Stable Isotope-Labeled Internal Standard (SIL-IS) problem->sol3 sol4 Dilute Sample problem->sol4

Caption: Troubleshooting logic for ion suppression in LC-MS/MS analysis.

References

Technical Support Center: L-Hyoscyamine Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize adduct formation during the mass spectrometry analysis of L-Hyoscyamine.

Frequently Asked Questions (FAQs)

Q1: What is L-Hyoscyamine and what is its molecular weight?

L-Hyoscyamine is a tropane (B1204802) alkaloid and the levorotatory isomer of atropine.[1] It has a molecular weight of 289.37 g/mol .[2] The protonated molecule ([M+H]⁺) is typically observed at m/z 290.1 in positive ion mode mass spectrometry.[3]

Q2: What are common adducts observed for L-Hyoscyamine in ESI-MS?

In electrospray ionization mass spectrometry (ESI-MS), L-Hyoscyamine can form several common adducts. These are ions formed by the association of the analyte molecule with other ions present in the sample or mobile phase.[4] The most frequently observed adducts for L-Hyoscyamine include:

  • Sodium Adduct ([M+Na]⁺): This is a very common adduct, appearing at m/z 312.1.[1]

  • Potassium Adduct ([M+K]⁺): Also common, appearing at m/z 328.1.

  • Ammonium (B1175870) Adduct ([M+NH₄]⁺): This adduct is often seen when using ammonium-based buffers or additives and appears at m/z 307.1.[5]

Q3: Why is it important to minimize adduct formation?

Minimizing adduct formation is crucial for several reasons:

  • Improved Sensitivity: Adduct formation splits the total ion current among multiple species ([M+H]⁺, [M+Na]⁺, etc.), which reduces the signal intensity of the target protonated molecule and can negatively impact the limit of detection (LOD) and limit of quantification (LOQ).[6]

  • Simplified Spectra: A clean mass spectrum with a single, prominent ion for the analyte simplifies data interpretation and quantification.[2]

  • Quantitative Accuracy: If the formation of adducts is not consistent across samples and standards, it can lead to inaccuracies in quantitative analysis.

  • MS/MS Fragmentation: Sodium and potassium adducts can sometimes be more stable and fragment differently or less efficiently than the protonated molecule, which can complicate structural elucidation or the development of multiple reaction monitoring (MRM) methods.[5]

Q4: What are the primary sources of ions that cause adduct formation?

The ions that lead to adduct formation, particularly sodium and potassium, are ubiquitous and can be introduced from various sources:[4][7]

  • Solvents and Reagents: Even high-purity solvents can contain trace amounts of metal ions. Using LC-MS grade solvents and freshly prepared mobile phases is recommended.[5]

  • Glassware: Glassware can be a significant source of sodium ions. It is advisable to use polypropylene (B1209903) or other plastic containers for mobile phase and sample preparation.[4]

  • Sample Matrix: Biological samples inherently contain high concentrations of salts.[7]

  • LC System: Components of the HPLC or UHPLC system can contribute to metal ion contamination over time.[6]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of L-Hyoscyamine.

Problem 1: High intensity of sodium ([M+Na]⁺) and/or potassium ([M+K]⁺) adducts with a weak signal for the protonated molecule ([M+H]⁺).

This is the most common issue when analyzing L-Hyoscyamine. The goal is to shift the equilibrium in the ESI source to favor the formation of [M+H]⁺.

  • Action: Add a volatile acid, such as formic acid or acetic acid, to your mobile phase. This increases the proton concentration, promoting the formation of the [M+H]⁺ ion and outcompeting metal cations for the analyte molecule.

  • Protocol:

    • Start by adding 0.1% (v/v) formic acid to both the aqueous and organic mobile phases.

    • If adducts persist, you can test increasing the concentration slightly, but be mindful of potential chromatographic changes.

    • Ensure you are using high-purity, LC-MS grade acids.

  • Action: Introduce a volatile ammonium salt, such as ammonium formate (B1220265) or ammonium acetate. This provides a high concentration of ammonium ions, which can form [M+NH₄]⁺ adducts. These are often less problematic than sodium or potassium adducts and can sometimes provide better sensitivity if the proton affinity of the analyte is not high. This strategy can also help to suppress the formation of unwanted metal adducts by competition.[5]

  • Protocol:

    • Prepare your mobile phase with 5-10 mM ammonium formate or ammonium acetate.

    • Often, a combination of an ammonium salt and a volatile acid (e.g., 10 mM ammonium formate with 0.1% formic acid) provides a robust solution for both chromatography and ionization.[1]

  • Action: Minimize the sources of sodium and potassium contamination.

  • Protocol:

    • Use LC-MS grade solvents and reagents exclusively.[5]

    • Prepare mobile phases and store samples in plastic (e.g., polypropylene) containers instead of glass.

    • Thoroughly flush your LC system to remove any salt buildup, especially if it has been used with non-volatile buffers previously.

Problem 2: The mass spectrum is complex with multiple adducts and in-source fragments.

Sometimes, in addition to adducts, L-Hyoscyamine may undergo some fragmentation in the ion source, leading to a confusing spectrum.

  • Action: Adjust the voltages and temperatures in the ESI source to achieve "softer" ionization conditions. This will reduce in-source fragmentation and can also influence adduct formation.

  • Protocol:

    • Perform an infusion analysis of L-Hyoscyamine to tune the source parameters.

    • Systematically vary the declustering potential (or fragmentor voltage). Lowering this voltage can significantly reduce in-source fragmentation.

    • Optimize the capillary voltage and source temperature. While higher temperatures can improve desolvation, excessive heat may promote degradation or fragmentation.

Data and Protocols

Table 1: Expected Impact of Mobile Phase Additives on L-Hyoscyamine Ionization
Mobile Phase AdditiveExpected Primary IonExpected Relative Intensity of [M+Na]⁺Expected Relative Intensity of [M+K]⁺Comments
None (e.g., Water/Acetonitrile)[M+H]⁺, [M+Na]⁺HighModerate to HighProne to significant adduct formation from system contamination.
0.1% Formic Acid[M+H]⁺ Low to ModerateLowPromotes protonation, effectively suppressing metal adducts.[7]
0.1% Acetic Acid[M+H]⁺ Low to ModerateLowSimilar to formic acid, promotes protonation.
10 mM Ammonium Formate[M+H]⁺, [M+NH₄]⁺LowVery LowCompetitively forms ammonium adducts, suppressing metal adducts.[5]
10 mM Ammonium Formate + 0.1% Formic Acid[M+H]⁺ Very LowVery LowA robust combination that provides protons and competitive ammonium ions to minimize metal adducts.[1]
Experimental Protocol: Mobile Phase Preparation for Adduct Minimization

This protocol provides a starting point for preparing a mobile phase designed to minimize adduct formation for L-Hyoscyamine analysis using reversed-phase chromatography.

Materials:

  • LC-MS grade water

  • LC-MS grade acetonitrile (B52724) (or methanol)

  • High-purity formic acid (e.g., >99%)

  • LC-MS grade ammonium formate

  • Polypropylene graduated cylinders and mobile phase reservoirs

Procedure:

  • Aqueous Mobile Phase (A): 0.1% Formic Acid and 10 mM Ammonium Formate in Water

    • Measure approximately 950 mL of LC-MS grade water into a 1 L polypropylene reservoir.

    • Weigh out the appropriate amount of ammonium formate for a 10 mM final concentration (e.g., 0.6306 g for 1 L). Add to the water and sonicate or stir until fully dissolved.

    • Carefully add 1.0 mL of high-purity formic acid to the solution.

    • Add LC-MS grade water to bring the final volume to 1 L.

    • Mix thoroughly and sonicate for 10-15 minutes to degas.

  • Organic Mobile Phase (B): 0.1% Formic Acid in Acetonitrile

    • Measure approximately 990 mL of LC-MS grade acetonitrile into a 1 L polypropylene reservoir.

    • Carefully add 1.0 mL of high-purity formic acid.

    • Add LC-MS grade acetonitrile to bring the final volume to 1 L.

    • Mix thoroughly.

Note: Always use freshly prepared mobile phases for the best results.

Visualizations

Adduct_Formation_Equilibrium cluster_solution In Solution (Droplet) cluster_gas Gas Phase (MS Inlet) M L-Hyoscyamine (M) MH [M+H]⁺ (Target Ion) m/z 290.1 M->MH Protonation MNa [M+Na]⁺ (Adduct) m/z 312.1 M->MNa Sodiation MNH4 [M+NH₄]⁺ (Adduct) m/z 307.1 M->MNH4 Ammoniation H H⁺ H->MH Na Na⁺ Na->MNa NH4 NH₄⁺ NH4->MNH4

Caption: Chemical equilibrium in the ESI source for L-Hyoscyamine.

Troubleshooting_Workflow start Start: High Adduct Signal for L-Hyoscyamine check_mp Is the mobile phase acidified (e.g., 0.1% FA)? start->check_mp add_acid Action: Add 0.1% Formic Acid to mobile phase. check_mp->add_acid No check_solvents Are you using LC-MS grade solvents & plasticware? check_mp->check_solvents Yes add_acid->check_solvents use_lcms_grade Action: Switch to LC-MS grade solvents and polypropylene tubes. check_solvents->use_lcms_grade No consider_ammonium Action: Add 5-10 mM Ammonium Formate to the mobile phase. check_solvents->consider_ammonium Yes use_lcms_grade->consider_ammonium optimize_source Action: Tune source parameters. (e.g., lower Fragmentor/DP voltage) consider_ammonium->optimize_source end End: Adducts Minimized optimize_source->end

Caption: Workflow for troubleshooting L-Hyoscyamine adduct formation.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of L-Hyoscyamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of L-Hyoscyamine (B7768854), the pharmacologically active enantiomer of atropine, is critical in drug development, quality control, and clinical studies.[1] This guide provides an objective comparison of various validated analytical methods for the quantification of L-Hyoscyamine, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs. The methodologies discussed include High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Performance Comparison of Analytical Methods

The selection of an analytical method is a critical decision based on factors such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance of different validated methods for L-Hyoscyamine quantification.

ParameterLC-MS/MS Method 1LC-MS/MS Method 2GC-MS MethodHPLC-DAD Method
Linearity Range 20-500 pg/mL[2]20.0-400 pg/mL[1]6.250-1200 µg/mL[3]Not Specified
Accuracy (% RE) -4.5 to +2.5%[2]-2.7% to 4.5%[1]Not SpecifiedNot Specified
Precision (% RSD) 1.2 to 5.0% (between-run)[2]< 6.3%[1]Not SpecifiedNot Specified
Limit of Detection (LOD) Not SpecifiedNot Specified3.125 µg/mL[3]Not Specified
Limit of Quantification (LOQ) 20 pg/mL20.0 pg/mL6.250 µg/mL[3]Not Specified
Sample Matrix Human Plasma[2]Human Plasma[1]Hyoscyamus reticulatus L.Solanaceae plants[4]
Internal Standard Scopolamine[2]Not SpecifiedNot SpecifiedNot Specified

Experimental Workflows and Method Validation

The validation of an analytical method is essential to ensure its suitability for the intended purpose, providing reliable, reproducible, and accurate data. The general workflow for analytical method validation involves several key stages, from initial method development to routine application.

Analytical_Method_Validation_Workflow MethodDevelopment Method Development MethodOptimization Method Optimization MethodDevelopment->MethodOptimization ValidationProtocol Validation Protocol Definition MethodOptimization->ValidationProtocol ValidationExecution Execution of Validation Parameters ValidationProtocol->ValidationExecution Specificity Specificity ValidationExecution->Specificity Linearity Linearity & Range ValidationExecution->Linearity Accuracy Accuracy ValidationExecution->Accuracy Precision Precision ValidationExecution->Precision LOD_LOQ LOD & LOQ ValidationExecution->LOD_LOQ Robustness Robustness ValidationExecution->Robustness ValidationReport Validation Report Specificity->ValidationReport Linearity->ValidationReport Accuracy->ValidationReport Precision->ValidationReport LOD_LOQ->ValidationReport Robustness->ValidationReport RoutineUse Routine Method Application ValidationReport->RoutineUse

References

High Cross-Reactivity Observed Between L-Hyoscyamine and Atropine Antibodies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of available immunochemical data reveals a high degree of cross-reactivity between L-Hyoscyamine (B7768854) and antibodies developed against atropine (B194438), a phenomenon rooted in their stereoisomeric relationship. This guide provides researchers, scientists, and drug development professionals with a comparative overview of this cross-reactivity, supported by experimental data, detailed protocols, and visual diagrams to elucidate the underlying mechanisms.

Atropine is a racemic mixture of D-hyoscyamine and L-hyoscyamine, with L-hyoscyamine being the pharmacologically active enantiomer[1][2]. Due to this structural identity, antibodies raised against either atropine or L-hyoscyamine typically exhibit strong cross-reactivity with the other compound. This is a critical consideration in the development and interpretation of immunoassays for these substances.

Quantitative Analysis of Cross-Reactivity

Experimental data from immunoassays consistently demonstrate the near-equivalent binding of L-Hyoscyamine to atropine antibodies. A foundational study by Virtanen et al. (1980) utilizing a radioimmunoassay (RIA) concluded that atropine and L-hyoscyamine are recognized equally well by antibodies produced against an L-hyoscyamine-protein conjugate[3]. More recent studies employing enzyme-linked immunosorbent assays (ELISA) have provided quantitative measures of this interaction, as detailed in the table below.

AnalyteAssay TypeAntibody TargetIC50 (ng/mL)Cross-Reactivity (%)Reference
Atropineic-ELISABroad-spectrum TAs0.05100Wang et al. (2021)[4]
L-Hyoscyamineic-ELISABroad-spectrum TAs0.1435.7Wang et al. (2021)[4]
AtropineRIAL-hyoscyamine-Equally RecognizedVirtanen et al. (1980)[3]
L-HyoscyamineRIAL-hyoscyamine-Equally RecognizedVirtanen et al. (1980)[3]

IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a substance that is required to inhibit a biological process by half. A lower IC50 value indicates a higher binding affinity. Cross-reactivity is calculated as (IC50 of Atropine / IC50 of L-Hyoscyamine) x 100.

Experimental Protocols

Radioimmunoassay (RIA) for Atropine and L-Hyoscyamine

This protocol is based on the methodology described by Virtanen et al. (1980)[3][5].

1. Antiserum Production:

  • An immunogen is prepared by coupling L-hyoscyamine to a carrier protein, such as human serum albumin (HSA).

  • Rabbits are immunized with this L-hyoscyamine-HSA conjugate to produce polyclonal antibodies.

  • The resulting antiserum is collected and titered to determine the optimal dilution for the assay.

2. Assay Procedure:

  • A standard curve is prepared using known concentrations of unlabeled atropine or L-hyoscyamine.

  • In duplicate tubes, a fixed amount of antiserum and a fixed amount of radiolabeled atropine (e.g., ³H-atropine) are added.

  • The test samples or standards are then added to their respective tubes.

  • The mixture is incubated to allow competitive binding between the labeled and unlabeled atropine/L-hyoscyamine for the antibody binding sites.

  • The antibody-bound fraction is separated from the free fraction by precipitation (e.g., using a second antibody or polyethylene (B3416737) glycol).

  • The radioactivity of the bound fraction is measured using a scintillation counter.

  • The concentration of atropine or L-hyoscyamine in the test samples is determined by comparing the results to the standard curve.

Indirect Competitive ELISA (ic-ELISA)

This protocol is based on the methodology described by Wang et al. (2021)[4].

1. Plate Coating:

  • Microtiter plates are coated with a coating antigen (e.g., an atropine-protein conjugate).

  • The plates are incubated and then washed to remove any unbound antigen.

  • A blocking buffer is added to prevent non-specific binding.

2. Competitive Reaction:

  • The test samples or standards containing atropine/L-hyoscyamine are mixed with a fixed concentration of a broad-spectrum monoclonal antibody against tropane (B1204802) alkaloids.

  • This mixture is added to the coated wells of the microtiter plate.

  • The plate is incubated, during which the free antibody (not bound to the analyte in the sample) will bind to the coated antigen.

3. Detection:

  • The plate is washed to remove unbound antibodies and analytes.

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is added to the wells and incubated.

  • After another washing step, a substrate solution is added, which reacts with the enzyme to produce a color change.

  • The reaction is stopped, and the absorbance is read using a microplate reader. The color intensity is inversely proportional to the concentration of the analyte in the sample.

Visualizing the Molecular and Methodological Concepts

To further clarify the relationships and processes discussed, the following diagrams have been generated using the DOT language.

cluster_Molecules Molecular Relationship cluster_Antibody Antibody Cross-Reactivity Atropine Atropine (Racemic Mixture) L_Hyoscyamine L-Hyoscyamine (S-isomer) Atropine->L_Hyoscyamine contains D_Hyoscyamine D-Hyoscyamine (R-isomer) Atropine->D_Hyoscyamine contains L_Hyoscyamine->Atropine isomer of D_Hyoscyamine->Atropine isomer of Antibody Atropine/L-Hyoscyamine Antibody Antibody->Atropine Binds Antibody->L_Hyoscyamine Binds

Caption: Structural relationship between Atropine and L-Hyoscyamine and their binding to the same antibody.

cluster_RIA Radioimmunoassay (RIA) Workflow A Mix Sample/Standard, Antibody, and ³H-Atropine (Tracer) B Incubate (Competitive Binding) A->B C Precipitate Antibody-Antigen Complexes B->C D Separate Bound from Free Tracer C->D E Measure Radioactivity of Bound Fraction D->E F Determine Concentration from Standard Curve E->F

Caption: A simplified workflow of the Radioimmunoassay for atropine and L-hyoscyamine detection.

cluster_Pathway Pharmacological Action at Muscarinic Receptor Acetylcholine (B1216132) Acetylcholine (Agonist) Muscarinic_Receptor Muscarinic Acetylcholine Receptor (M1-M5) Acetylcholine->Muscarinic_Receptor Binds and Activates Atropine_LHyoscyamine Atropine / L-Hyoscyamine (Antagonist) Atropine_LHyoscyamine->Muscarinic_Receptor Competitively Blocks G_Protein G-Protein Activation Muscarinic_Receptor->G_Protein Downstream Downstream Signaling (e.g., PLC activation, AC inhibition) G_Protein->Downstream

Caption: Atropine and L-Hyoscyamine act as competitive antagonists at muscarinic acetylcholine receptors.

Conclusion

The available scientific literature and experimental data unequivocally demonstrate a high level of cross-reactivity between L-Hyoscyamine and antibodies raised against atropine (and vice-versa). This is a direct consequence of L-Hyoscyamine being the stereoisomer that constitutes half of the racemic atropine mixture. For researchers developing or utilizing immunoassays for these compounds, it is imperative to recognize that these assays will likely detect both substances. The choice of assay and the interpretation of results should, therefore, be made with a clear understanding of this inherent cross-reactivity.

References

Comparative Analysis of L-Hyoscyamine and Other Anticholinergic Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the relative potency of L-Hyoscyamine and other prominent anticholinergic drugs, including its racemic form, atropine (B194438), as well as scopolamine, ipratropium, and tiotropium. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at their binding affinities to muscarinic acetylcholine (B1216132) receptors, supported by experimental data and methodologies.

Relative Potency at Muscarinic Receptors

Anticholinergic drugs exert their effects by competitively inhibiting the binding of acetylcholine to its receptors. The primary targets for the drugs discussed in this guide are the muscarinic acetylcholine receptors (M1-M5), which are G-protein coupled receptors involved in a wide range of physiological functions. The potency of these drugs is often quantified by their binding affinity, represented by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity. For ease of comparison, these values are often expressed as pKi, which is the negative logarithm of the Ki. A higher pKi value signifies a greater binding affinity.

L-Hyoscyamine is the levorotatory, pharmacologically active isomer of atropine.[1][2] While atropine is a racemic mixture of D- and L-hyoscyamine, the anticholinergic activity is almost exclusively attributed to the L-isomer.[1] The binding affinity of L-Hyoscyamine for muscarinic receptors is therefore comparable to that of atropine, with minor variations between studies.[3]

The following table summarizes the reported pKi and IC50 values for L-Hyoscyamine and other selected anticholinergic agents at the five muscarinic receptor subtypes. It is important to note that absolute values may vary between different studies due to variations in experimental conditions.

DrugM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
L-Hyoscyamine ~8.9 - 9.2 (pKi)~8.9 - 9.5 (pKi)~9.2 - 9.6 (pKi)~8.9 (pKi)~8.8 (pKi)
Atropine ~8.9 - 9.2 (pKi)~8.9 - 9.5 (pKi)~9.2 - 9.6 (pKi)~8.9 (pKi)~8.8 (pKi)
Scopolamine High AffinityHigh AffinityHigh AffinityHigh AffinityWeaker Affinity
Ipratropium Bromide 2.9 nM (IC50)[4]2.0 nM (IC50)[4]1.7 nM (IC50)[4]Data not availableData not available
Tiotropium Bromide High AffinityHigh AffinityHigh AffinityData not availableData not available

Note: Data for L-Hyoscyamine and Atropine are presented as a range of pKi values compiled from multiple sources, reflecting the close similarity in their binding profiles. Scopolamine is known to be a non-selective antagonist with high affinity for M1-M4 receptors.[5] Ipratropium bromide also demonstrates non-selective, high-affinity binding to M1, M2, and M3 receptors.[4] Tiotropium is a long-acting antagonist with high affinity for all muscarinic receptor subtypes.[6]

Experimental Protocols

The determination of the binding affinity of anticholinergic drugs to muscarinic receptors is commonly performed using in vitro radioligand binding assays. This method allows for the direct measurement of the interaction between a drug and its receptor target.

Radioligand Binding Assay for Muscarinic Receptor Affinity

Objective: To determine the inhibition constant (Ki) of a test anticholinergic compound for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO-K1 cells transfected with the human M1, M2, M3, M4, or M5 receptor gene).

  • Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, such as [³H]-N-methylscopolamine ([³H]-NMS).

  • Test compound (unlabeled anticholinergic drug) at various concentrations.

  • Assay buffer (e.g., phosphate-buffered saline, PBS).

  • Wash buffer (cold PBS).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well microplates.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and perform serial dilutions to obtain a range of concentrations.

    • Dilute the radioligand in assay buffer to a final concentration typically at or below its dissociation constant (Kd).

    • Resuspend the cell membranes in assay buffer to a desired protein concentration.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in triplicate:

      • A fixed volume of the cell membrane suspension.

      • A fixed volume of the radioligand solution.

      • Increasing concentrations of the unlabeled test compound.

    • Include control wells for:

      • Total binding: Contains cell membranes and radioligand only.

      • Non-specific binding: Contains cell membranes, radioligand, and a high concentration of a known potent muscarinic antagonist (e.g., atropine) to saturate all specific binding sites.

  • Incubation:

    • Incubate the microplate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound radioligand from the free radioligand.

    • Wash the filters multiple times with cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value of the test compound.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

To further elucidate the experimental process and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Plate Plate Setup (Membranes + Radioligand + Test Compound) Reagents->Plate Incubation Incubate Plate (Reach Equilibrium) Filtration Filter and Wash (Separate Bound/Free) Incubation->Filtration Plate->Incubation Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

Muscarinic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Muscarinic Receptor (M1/M3/M5) G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Cell_Response Cellular Response Ca_Release->Cell_Response PKC->Cell_Response ACh Acetylcholine (ACh) ACh->Receptor Binds & Activates Anticholinergic L-Hyoscyamine (Antagonist) Anticholinergic->Receptor Blocks

Caption: Muscarinic receptor (Gq-coupled) signaling pathway.

References

A Comparative Guide to HPLC Columns for the Analysis of L-Hyoscyamine

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and reliable quantification of L-Hyoscyamine (B7768854), a tropane (B1204802) alkaloid and the active enantiomer of atropine, is crucial in pharmaceutical quality control and clinical studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, with the choice of HPLC column being a critical factor influencing the analytical performance. This guide provides a comparison of different HPLC columns for the analysis of L-Hyoscyamine, supported by experimental data from various studies.

Comparative Analysis of HPLC Column Performance

The selection of an appropriate HPLC column is paramount for achieving optimal separation, resolution, and peak shape for L-Hyoscyamine. The following table summarizes the experimental conditions and performance of various columns used in its analysis.

Column TypeColumn NameDimensionsMobile PhaseFlow Rate (mL/min)DetectionRetention Time (min)Reference
Mixed-Mode Primesep 2003.2 x 100 mm, 5 µmAcetonitrile (B52724) (40%) and 0.1% H3PO4 in Water0.5UV, 270 nmNot Specified[1]
Reversed-Phase C18 Eurospher C184 x 250 mmAcetonitrile and 30 mM Triethylammonium (B8662869) phosphate (B84403) buffer (pH 6.2) (25:75)1.0UV, 210 nm9.8[2][3]
Reversed-Phase C18 Phenomenex Kinetex C184.6 x 250 mm, 5 µmA: pH 2.50 buffer:acetonitrile (950:50 v/v)B: pH 2.50 buffer:acetonitrile (200:800 v/v) (Gradient)2.0UV, 210 nmNot Specified[4]
Reversed-Phase C8 Not SpecifiedNot SpecifiedMeCN: 25 mM pH 3 Na2HPO4 (50:50)Not SpecifiedUV, 254 nmk' 3.79[5]
Chiral Chiral MZ4.6 x 250 mm, 5.0 μmn-hexane, isopropanol, and diethylamine (B46881) (Stepwise Gradient)Not SpecifiedLC-MS/MSNot Specified[6]

Note: 'Not Specified' indicates that the information was not available in the cited sources. k' refers to the retention factor.

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical results. Below are the experimental protocols for the HPLC analysis of L-Hyoscyamine using different column types.

1. Mixed-Mode Chromatography (Primesep 200) [1]

  • Column: Primesep 200, 3.2 x 100 mm, 5 µm, 100A

  • Mobile Phase: A mixture of 40% Acetonitrile and 60% of 0.1% Phosphoric Acid (H3PO4) in water.

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 270 nm

  • Discussion: The Primesep 200 column is a reverse-phase column with embedded acidic ionizable groups, which aids in the retention of L-Hyoscyamine. This method is UV compatible and suitable for analyzing similar compounds.

2. Reversed-Phase Chromatography (Eurospher C18) [2][3]

  • Column: Eurospher C18, 4 x 250 mm

  • Mobile Phase: An isocratic mixture of acetonitrile and 30 mM triethylammonium phosphate buffer (pH 6.2) in a 25:75 ratio.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Performance: This method demonstrated a retention time for L-Hyoscyamine at approximately 9.8 minutes.

3. Reversed-Phase Chromatography (Phenomenex Kinetex C18) [4]

  • Column: Phenomenex Kinetex C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: A gradient elution was employed with:

    • Mobile Phase A: pH 2.50 buffer and acetonitrile in a 950:50 v/v ratio.

    • Mobile Phase B: pH 2.50 buffer and acetonitrile in a 200:800 v/v ratio.

  • Flow Rate: 2.0 mL/min

  • Column Temperature: 50°C

  • Detection: UV at 210 nm

  • Discussion: This method was developed for the separation and quantification of Atropine sulfate (B86663) (a racemic mixture of D- and L-Hyoscyamine) and its impurities, indicating its suitability for stability-indicating assays.

4. Reversed-Phase Chromatography (C8) [5]

  • Column: C8 column (specific brand and dimensions not provided)

  • Mobile Phase: A 50:50 mixture of Acetonitrile and 25 mM Sodium Phosphate buffer at pH 3.

  • Detection: UV at 254 nm

  • Performance: The retention factor (k') for L-Hyoscyamine was reported as 3.79.

5. Chiral Chromatography (Chiral MZ) [6]

  • Column: Chiral MZ, 4.6 x 250 mm, 5.0 μm

  • Mobile Phase: A stepwise gradient elution using n-hexane, isopropanol, and diethylamine.

  • Detection: LC-MS/MS with a parent-product (m/z) transition of 290.1 → 124.1.

  • Discussion: This method is specifically designed for the stereoselective determination of L-Hyoscyamine in human plasma, which is crucial as only the L-enantiomer is pharmacologically active.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the HPLC analysis of L-Hyoscyamine.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Preparation (e.g., Extraction, Dilution) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (e.g., Buffering, Degassing) Column HPLC Column Separation MobilePhasePrep->Column Injection->Column Elution Detection UV or MS Detection Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification

Caption: General workflow for HPLC analysis of L-Hyoscyamine.

References

A Guide to Inter-Laboratory Comparison of L-Hyoscyamine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of L-Hyoscyamine (B7768854), a critical component in various pharmaceutical formulations. Given the importance of accurate and consistent measurements, this document summarizes the performance of different analytical techniques as they might be observed in an inter-laboratory comparison. The data presented is a synthesized representation based on published validation studies to model a realistic proficiency test.

Data Presentation: Comparative Analysis of L-Hyoscyamine Quantification

The following table summarizes hypothetical results from a proficiency test where participating laboratories analyzed a sample with an assigned L-Hyoscyamine concentration of 50.0 µg/mL. This allows for a direct comparison of the accuracy and precision of different analytical methods.

Laboratory IDAnalytical MethodReported Concentration (µg/mL)Recovery (%)Precision (RSD %)
Lab AHPLC-UV49.298.41.8
Lab BHPLC-UV51.5103.02.5
Lab CUFLC-PDA50.8101.61.5
Lab DLC-MS/MS49.999.80.9
Lab ELC-MS/MS50.3100.61.1
Lab FChiral CE-UV48.997.83.1

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods found in the scientific literature.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This is a widely used method for the quantification of L-Hyoscyamine in pharmaceutical preparations.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of a buffered aqueous phase and an organic modifier. A common mobile phase consists of a triethylammonium (B8662869) phosphate (B84403) buffer and acetonitrile (B52724) (e.g., 75:25 v/v)[1].

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at 210 nm[1].

  • Quantification: External standard method using a calibration curve of L-Hyoscyamine standards.

Ultra-Fast Liquid Chromatography with Photodiode Array Detection (UFLC-PDA)

This method offers a significant reduction in analysis time compared to conventional HPLC.

  • Instrumentation: A UFLC system with a Photodiode Array (PDA) detector.

  • Column: A C18 column suitable for high-speed separations (e.g., 150 mm x 4.6 mm, 5 µm)[2].

  • Mobile Phase: A gradient elution is often employed. For instance, a gradient of acetonitrile and a buffer solution (e.g., 0.1% phosphoric acid and 0.1% sodium lauryl sulfate (B86663) in water) can be used[2].

  • Flow Rate: A higher flow rate, such as 2.0 mL/min, is common[2].

  • Detection: PDA detection at 205 nm allows for the simultaneous monitoring of multiple wavelengths and spectral confirmation[2].

  • Quantification: Based on the peak area at the specified wavelength against a calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method, particularly useful for complex matrices or when low detection limits are required.

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer.

  • Column: A chiral column is often used for enantiomeric separation (e.g., 250 mm x 4.6 mm, 5.0 μm)[3].

  • Mobile Phase: A gradient elution with a mobile phase such as n-hexane, isopropanol, and diethylamine[3].

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity. The parent-to-product ion transition for L-Hyoscyamine is m/z 290.1 → 124.1[3].

  • Quantification: An internal standard is often used, and quantification is based on the ratio of the peak area of the analyte to the internal standard.

Chiral Capillary Electrophoresis with UV Detection (Chiral CE-UV)

This technique is particularly advantageous for the enantiomeric purity testing of L-Hyoscyamine.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: A fused-silica capillary.

  • Background Electrolyte: A buffer solution containing a chiral selector, such as a sulfated β-cyclodextrin, is used to achieve enantiomeric separation[4].

  • Voltage: A high separation voltage is applied across the capillary.

  • Detection: UV detection is performed at a suitable wavelength.

  • Quantification: The concentration is determined by comparing the peak area to that of a standard. This method is crucial for distinguishing L-Hyoscyamine from its inactive enantiomer, D-Hyoscyamine[4].

Visualizations

The following diagrams illustrate the workflow of an inter-laboratory comparison and the principles of performance evaluation.

Inter_Laboratory_Comparison_Workflow cluster_0 Coordinating Body cluster_1 Participating Laboratories A Sample Preparation & Homogeneity Testing B Sample Distribution A->B C Receipt of Test Sample B->C F Data Collection & Statistical Analysis G Issuance of Performance Report F->G D Analysis of Sample (Chosen Method) C->D E Reporting of Results D->E E->F

Figure 1. General workflow of an inter-laboratory comparison study.

Performance_Evaluation_Logic cluster_0 Performance Metrics cluster_1 Evaluation cluster_2 Outcome AssignedValue Assigned Value (True Concentration) ZScore Z-Score Calculation ((Lab Result - Assigned Value) / Std Dev) AssignedValue->ZScore LabResult Laboratory's Reported Result LabResult->ZScore Decision Is |Z-Score| <= 2? ZScore->Decision Satisfactory Satisfactory Performance Decision->Satisfactory Yes Unsatisfactory Unsatisfactory Performance (Investigation Required) Decision->Unsatisfactory No

Figure 2. Logical flow for laboratory performance evaluation using Z-scores.

References

A Comparative Guide to L-Hyoscyamine Reference Standards: Pharmacopeial vs. In-House

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmaceutical research and development, the quality of a reference standard is paramount. It is the benchmark against which all analytical measurements are compared, directly impacting the accuracy and reliability of experimental data. This guide provides an objective comparison of pharmacopeial L-Hyoscyamine reference standards versus non-pharmacopeial (in-house or commercial) reference standards, supported by representative data and detailed experimental protocols.

Understanding the Landscape: Two Tiers of Quality

L-Hyoscyamine, a tropane (B1204802) alkaloid and the levorotatory isomer of atropine, is a widely used active pharmaceutical ingredient (API) for treating a variety of gastrointestinal disorders.[1] When quantifying and qualifying L-Hyoscyamine in a sample, a highly pure and well-characterized reference standard is essential. These standards generally fall into two categories:

  • Pharmacopeial Standards: These are primary reference standards issued by official bodies such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP). They are considered the "gold standard," having been extensively characterized and validated through multi-laboratory studies.[2][3] They are legally recognized and are required for definitive pharmacopeial testing.

  • Non-Pharmacopeial (In-house/Commercial) Standards: These are secondary reference standards prepared or sourced by individual laboratories or commercial suppliers. Their quality and characterization can vary significantly. While they are often more cost-effective for routine analyses, they must be thoroughly qualified against a pharmacopeial standard to ensure their suitability for use.

Quantitative Data Comparison

To illustrate the differences in quality attributes, the following tables summarize representative data for a pharmacopeial L-Hyoscyamine reference standard and a typical high-quality non-pharmacopeial standard. The data is based on the stringent requirements of pharmacopeias and typical specifications of commercial suppliers.

Table 1: Comparison of Typical Quality Attributes for L-Hyoscyamine Reference Standards

AttributePharmacopeial Standard (e.g., USP)Non-Pharmacopeial (In-house) Standard
Assay (Purity) ≥ 99.5% (on dried basis)Typically ≥ 98.0%
Identity Conforms to IR, UV, and chemical testsConforms to at least one primary method (e.g., IR or NMR) and a secondary method (e.g., HPLC)
Specific Rotation --INVALID-LINK--Typically within a slightly wider range (e.g., -20° to -25°)
Loss on Drying ≤ 0.5%≤ 1.0%
Residue on Ignition ≤ 0.1%≤ 0.2%
Related Substances (Impurities) Specified and unspecified impurities controlled to strict limits (e.g., individual unspecified impurity ≤ 0.10%, total impurities ≤ 0.5%)Impurity profile may be less extensively characterized; limits may be less stringent.
Certificate of Analysis (CoA) Comprehensive, multi-laboratory characterization dataDetailed, but typically from a single source.

Table 2: Representative Impurity Profile Comparison

ImpurityPharmacopeial Standard LimitNon-Pharmacopeial Standard (Typical Result)
Atropine (racemate) ≤ 0.5%≤ 1.0%
Apoatropine ≤ 0.1%≤ 0.3%
Other related substances Individually ≤ 0.10%Individually ≤ 0.2%
Total Impurities ≤ 0.5%≤ 1.5%

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare L-Hyoscyamine reference standards, based on United States Pharmacopeia (USP) monographs.

Assay (Purity) by High-Performance Liquid Chromatography (HPLC)

This method determines the purity of the L-Hyoscyamine standard.

  • Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH 3.5) and acetonitrile (B52724) (e.g., 85:15 v/v).

  • Chromatographic System:

    • HPLC system equipped with a UV detector set at 210 nm.

    • Column: 4.6-mm x 15-cm; 5-µm packing L1 (C18).

    • Flow Rate: Approximately 1.0 mL per minute.

    • Injection Volume: 20 µL.

  • Standard Preparation: Dissolve an accurately weighed quantity of the L-Hyoscyamine reference standard in the mobile phase to obtain a known concentration of about 0.5 mg per mL.

  • Sample Preparation: Prepare a solution of the L-Hyoscyamine sample to be tested in the mobile phase at the same concentration as the Standard Preparation.

  • Procedure: Inject equal volumes of the Standard Preparation and the Sample Preparation into the chromatograph, record the chromatograms, and measure the peak responses. Calculate the percentage purity of the sample.

Identification by Infrared (IR) Spectroscopy

This test confirms the identity of the L-Hyoscyamine standard.

  • Procedure: Prepare a potassium bromide dispersion of the L-Hyoscyamine standard. Record the IR absorption spectrum between 4000 and 400 cm⁻¹.

  • Acceptance Criteria: The IR spectrum of the sample corresponds to that of the pharmacopeial reference standard.

Determination of Related Substances by HPLC

This method is used to quantify impurities in the L-Hyoscyamine standard.

  • Mobile Phase and Chromatographic System: As described in the Assay method.

  • Standard Solution: A solution of the L-Hyoscyamine reference standard at a concentration corresponding to the impurity limit (e.g., 0.1% of the assay concentration).

  • Test Solution: The undiluted solution from the Assay preparation.

  • Procedure: Inject the Test Solution and the Standard Solution into the chromatograph.

  • Acceptance Criteria: The peak area of any individual impurity in the Test Solution is not greater than the peak area of the main peak in the Standard Solution. The sum of the areas of all impurity peaks is not more than the specified total impurity limit.

Visualizing the Mechanism of Action and Experimental Workflow

To provide a clearer understanding of L-Hyoscyamine's biological context and the analytical process, the following diagrams are provided.

L-Hyoscyamine Signaling Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Cell (e.g., Smooth Muscle) Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M3) Acetylcholine->Muscarinic_Receptor Binds to G_Protein Gq/11 Muscarinic_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates Cellular_Response Smooth Muscle Contraction Ca_Release->Cellular_Response Leads to L_Hyoscyamine L-Hyoscyamine L_Hyoscyamine->Muscarinic_Receptor Antagonizes

Caption: L-Hyoscyamine's antagonistic action on the muscarinic receptor signaling pathway.

Reference_Standard_Comparison_Workflow cluster_standards Reference Standards cluster_testing Analytical Testing cluster_data Data Analysis and Comparison Pharm_Std Pharmacopeial L-Hyoscyamine Assay Assay (HPLC) Pharm_Std->Assay Identity Identity (IR, etc.) Pharm_Std->Identity Impurities Related Substances (HPLC) Pharm_Std->Impurities InHouse_Std In-House L-Hyoscyamine InHouse_Std->Assay InHouse_Std->Identity InHouse_Std->Impurities Purity_Comp Purity Comparison Assay->Purity_Comp Spec_Comp Specification Conformance Identity->Spec_Comp Impurity_Comp Impurity Profile Comparison Impurities->Impurity_Comp

Caption: Workflow for the comparative analysis of L-Hyoscyamine reference standards.

Conclusion: Selecting the Appropriate Standard

The choice between a pharmacopeial and a non-pharmacopeial L-Hyoscyamine reference standard depends on the application.

  • For regulatory submissions, definitive quality control, and method validation, the use of a pharmacopeial standard is mandatory. Its legal recognition and comprehensive characterization provide the highest level of confidence in analytical results.

  • For routine in-process testing, research applications, and screening, a well-characterized non-pharmacopeial standard can be a suitable and cost-effective alternative. However, it is crucial that such standards are thoroughly qualified against the corresponding pharmacopeial standard to establish their traceability and ensure the reliability of the data they generate.

Ultimately, a robust understanding of the differences between these standards and the implementation of appropriate analytical controls are essential for ensuring the quality, safety, and efficacy of pharmaceutical products.

References

A Comparative Guide to Assessing the Enantiospecificity of L-Hyoscyamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the enantiomeric purity of L-Hyoscyamine is paramount for ensuring therapeutic efficacy and safety. L-Hyoscyamine, the levorotatory enantiomer of hyoscyamine (B1674123), is the pharmacologically active component, while its dextrorotatory counterpart, D-Hyoscyamine, is significantly less active. This guide provides an objective comparison of key analytical methods for assessing the enantiomeric purity of L-Hyoscyamine standards, supported by experimental data and detailed protocols.

Introduction to Enantiomeric Purity Analysis

Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. In pharmaceutical applications, enantiomers can exhibit profound differences in their pharmacological, toxicological, and pharmacokinetic properties.[1][2] Consequently, regulatory agencies worldwide emphasize the need for stringent control over the enantiomeric composition of chiral drugs.[2] The assessment of enantiomeric purity is a critical quality attribute in drug development and manufacturing, ensuring that the desired therapeutic effect is achieved while minimizing potential adverse effects from the unwanted enantiomer.[2]

This guide focuses on the most prevalent and effective techniques for the chiral separation and quantification of hyoscyamine enantiomers: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE). A brief overview of Nuclear Magnetic Resonance (NMR) spectroscopy as an alternative, non-chromatographic method is also presented.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric purity of L-Hyoscyamine hinges on factors such as required resolution, sensitivity, analysis time, and available instrumentation. The following table summarizes the key performance characteristics of Chiral HPLC and Chiral CE.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Capillary Electrophoresis (CE)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.
Typical Chiral Selector Polysaccharide-based (e.g., Chiralpak® AY-3) or cellulose-based (e.g., Eurocel 01) stationary phases.[1]Sulfated β-cyclodextrin.[3][4]
Resolution Good to excellent baseline separation can be achieved (e.g., Rs = 1.59).[1]Capable of baseline separation of enantiomers and related impurities like tropic acid.[3][4]
Analysis Time Typically ranges from 6.5 to 15 minutes.[1]Generally offers rapid analysis times.[2]
Detection UV-Vis, Mass Spectrometry (MS/MS), Circular Dichroism (CD).[1]UV-Vis, Fluorescence.[5]
Key Advantages Well-established, robust, high resolution, and compatible with various detectors for high sensitivity (e.g., MS/MS).[1][6]Requires smaller sample volumes, lower reagent consumption, and can offer higher separation efficiency.[2][3][4]
Key Limitations Can require significant method development and higher solvent consumption.Sensitivity can be lower with UV detection compared to HPLC; matrix effects can be a concern.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Method 1: Polysaccharide-Based Chiral Stationary Phase with MS/MS Detection

This method is suitable for the sensitive and selective determination of hyoscyamine enantiomers.

  • Column: Chiralpak® AY-3 polysaccharide-based stationary phase.

  • Mobile Phase: Ethanol with 0.05% diethylamine.

  • Flow Rate: Isocratic elution.

  • Detection: Tandem Mass Spectrometry (MS/MS).

  • Performance: Achieved a chiral resolution (Rs) of 1.59 within a 6.5-minute runtime. The method was validated with recoveries of 94–99% and low limits of quantification (0.089 µg/L for (+)-hyoscyamine and 0.092 µg/L for (-)-hyoscyamine).

Method 2: Cellulose-Based Chiral Stationary Phase with UV Detection

This method provides a clear baseline separation for routine quality control.

  • Column: Eurocel 01 (cellulose tris(3,5-dimethylphenylcarbamate) selector), 250×4.6 mm, 5 µm.[1]

  • Mobile Phase: n-hexane/2-propanol (80:20, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 25 °C.[1]

  • Detection: UV absorbance at 218 nm.[1]

  • Performance: Exhibited capacity factors k′1 = 0.54 and k′2 = 0.89, with a resolution factor (α) of 1.65, indicating a clear baseline separation within a 15-minute runtime.[1]

Chiral Capillary Electrophoresis (CE)

This method offers an alternative to HPLC with advantages in terms of sample and solvent consumption.

  • Chiral Selector: Commercially available sulfated β-cyclodextrin added to the background electrolyte.[3][4]

  • Background Electrolyte: Acidic phosphate (B84403) buffer.

  • Capillary: Fused silica (B1680970) capillary.

  • Detection: UV detection.

  • Key Advantage: This method enables the baseline separation of D- and L-hyoscyamine as well as tropic acid, a common impurity.[3][4] It is also advantageous over polarimetry due to smaller analyte requirements and a lower limit of detection for the unwanted enantiomer.[3][4]

Alternative Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

While chromatographic and electrophoretic methods are most common, 13C NMR spectroscopy in the presence of a chiral lanthanide shift reagent offers a non-separative approach to determine the enantiomeric ratio of hyoscyamine.[7] This technique relies on the formation of diastereomeric complexes that exhibit distinct chemical shifts for the enantiomers, allowing for their quantification.[7]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for Chiral HPLC and Chiral CE analysis.

G cluster_0 Chiral HPLC Workflow prep Sample Preparation (Dissolution in Mobile Phase) hplc HPLC System (Pump, Injector) prep->hplc column Chiral Stationary Phase (e.g., Chiralpak® AY-3) hplc->column detection Detection (UV or MS/MS) column->detection analysis Data Analysis (Peak Integration, Purity Calculation) detection->analysis

Caption: Workflow for Enantiomeric Purity Analysis by Chiral HPLC.

G cluster_1 Chiral Capillary Electrophoresis Workflow prep_ce Sample Preparation (Dissolution in BGE) ce CE System (Capillary, Electrodes) prep_ce->ce separation Electrophoretic Separation (with Chiral Selector) ce->separation detection_ce Detection (UV) separation->detection_ce analysis_ce Data Analysis (Electropherogram Analysis) detection_ce->analysis_ce

Caption: Workflow for Enantiomeric Purity Analysis by Chiral CE.

Conclusion

Both Chiral HPLC and Chiral CE are powerful and reliable techniques for assessing the enantiomeric purity of L-Hyoscyamine. Chiral HPLC, particularly when coupled with MS/MS detection, offers high sensitivity and is well-suited for complex matrices. Chiral CE provides a valuable alternative with benefits of reduced sample and solvent consumption and the ability to simultaneously separate related impurities.[3][4] The choice between these methods will depend on the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and available instrumentation. For non-separative screening, 13C NMR with chiral shift reagents presents another viable option.[7] The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate method for their L-Hyoscyamine standard analysis.

References

Safety Operating Guide

Proper Disposal of L-Hyoscyamine (Standard): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 5, 2025 – Researchers, scientists, and drug development professionals handling L-Hyoscyamine must adhere to strict disposal procedures due to its classification as a highly toxic substance. This guide provides essential safety and logistical information for the proper management and disposal of L-Hyoscyamine waste in a laboratory setting.

L-Hyoscyamine and its salts are acutely toxic and are designated as hazardous materials.[1][2] Improper disposal poses a significant risk to human health and the environment. All waste materials containing L-Hyoscyamine must be managed as hazardous waste in accordance with local, regional, and national regulations.[1]

Key Disposal and Safety Information

CategoryGuideline
Waste Classification Hazardous Waste. Treat as a toxic solid, organic, n.o.s.[1]
Primary Disposal Method Incineration at an approved hazardous waste disposal plant.
Prohibited Disposal Do not dispose of with household garbage.[2] Do not allow the product to reach the sewage system or drains.[1][2]
Container Management Leave chemicals in original or compatible, properly labeled, sealed containers. Handle uncleaned containers as you would the product itself.
Spill Management In case of a spill, avoid creating dust. Collect the material using a suitable absorbent and place it in a sealed container for disposal.[1]
Personal Protective Equipment (PPE) Wear appropriate PPE, including gloves, eye protection, and respiratory protection, when handling L-Hyoscyamine waste.[1]

Experimental Protocols for Disposal

While specific experimental protocols for the disposal of L-Hyoscyamine are not detailed in publicly available literature, the following general procedures are derived from safety data sheets and hazardous waste management guidelines. These steps are intended for trained laboratory personnel.

Procedure for Disposing of L-Hyoscyamine Standard and Contaminated Materials:

  • Segregation: Isolate all waste contaminated with L-Hyoscyamine, including unused standards, solutions, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE).

  • Containerization:

    • Place solid L-Hyoscyamine waste and contaminated solids into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be compatible with the chemical.

    • For liquid waste containing L-Hyoscyamine, use a designated, leak-proof, and clearly labeled hazardous waste container for liquids.

    • Ensure all containers are kept closed except when adding waste.

  • Labeling: Label the hazardous waste container with "Hazardous Waste," the name "L-Hyoscyamine," and any other information required by your institution's environmental health and safety (EHS) department and local regulations.

  • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by a licensed hazardous waste disposal contractor.

  • Documentation: Maintain accurate records of the amount of L-Hyoscyamine waste generated, as required by your institution and local regulations.

  • Disposal: Arrange for the collection and disposal of the L-Hyoscyamine waste through your institution's EHS department or a certified hazardous waste management company. The primary recommended method of disposal is incineration at an approved facility.

L-Hyoscyamine Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of L-Hyoscyamine in a laboratory setting.

L_Hyoscyamine_Disposal_Workflow cluster_start Waste Generation cluster_assessment Hazard Assessment cluster_disposal_path Disposal Pathway cluster_procedure Procedure start L-Hyoscyamine Waste Generated (Unused standard, contaminated labware, PPE, etc.) assess Is the waste contaminated with L-Hyoscyamine? start->assess hazardous_waste Treat as Hazardous Waste assess->hazardous_waste  Yes non_hazardous Dispose as regular lab waste assess->non_hazardous  No collect Collect in a designated, labeled, and sealed hazardous waste container. hazardous_waste->collect store Store in a secure Satellite Accumulation Area. collect->store dispose Arrange for pickup by a certified hazardous waste contractor. store->dispose

Caption: Disposal workflow for L-Hyoscyamine waste.

References

Essential Safety and Logistical Information for Handling L-Hyoscyamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for L-Hyoscyamine.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling L-Hyoscyamine, based on safety data sheet recommendations.[1][2][3] Consistent use of appropriate PPE is the final and critical barrier to exposure after all other control measures have been implemented.[4]

PPE CategoryItemSpecifications and Remarks
Eye Protection Safety goggles with side-shieldsMust be worn to protect against splashes and dust.[1]
Hand Protection Protective glovesThe selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2] Double gloves are recommended, especially when working in a Biological Safety Cabinet (BSC).[4] Gloves should be changed regularly, with recommendations varying from every 30 to 60 minutes, or immediately if damaged or contaminated.[4]
Respiratory Protection Dust respirator or appropriated mask/respiratorWear a respirator tested and approved by standards such as NIOSH (US) or CEN (EU).[2][3] This is crucial to avoid inhalation of dust or aerosols.[1][5] In case of intensive or longer exposure, use a respiratory protective device that is independent of circulating air.[6]
Body Protection Lab coat or other protective clothingWear suitable protective clothing according to the quantity and the level of activity of the substance at the workplace.[2][3] Gowns should be compliant with USP 800 standards, close in the back, have long sleeves, and closed cuffs.[7]

Operational Plan: Handling L-Hyoscyamine

Adherence to a standardized operational workflow is critical to minimize exposure and ensure safety. The following diagram outlines the procedural steps for handling L-Hyoscyamine from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_equipment Gather and Inspect Equipment prep_area->prep_equipment handling_weigh Weigh L-Hyoscyamine prep_equipment->handling_weigh handling_dissolve Dissolve/Prepare Solution handling_weigh->handling_dissolve handling_use Perform Experimental Procedures handling_dissolve->handling_use cleanup_decontaminate Decontaminate Work Surfaces handling_use->cleanup_decontaminate cleanup_dispose_waste Dispose of Contaminated Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE Correctly cleanup_dispose_waste->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash

Caption: Operational Workflow for Handling L-Hyoscyamine.

Disposal Plan

Proper disposal of L-Hyoscyamine and any contaminated materials is crucial to prevent environmental contamination and accidental exposure. All disposal procedures must be in accordance with local, state, and federal regulations.[1]

  • Waste Container: Place all contaminated waste, including gloves, wipes, and disposable labware, into a designated, sealed, and properly labeled hazardous waste container.

  • Cleaning: Clean up any spills without creating dust and place the material in an adapted and sealed container for elimination.[2] Wash the contaminated area with soap and water.[2]

  • Disposal: Dispose of the contents of the waste container through an approved waste disposal plant.[8] Do not allow the product to enter drains or water courses.[1][9]

Hierarchy of Controls

To effectively manage risks associated with handling hazardous chemicals like L-Hyoscyamine, a "hierarchy of controls" should be implemented. This approach prioritizes control methods from most to least effective.

elimination Elimination substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood, Ventilation) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (e.g., Gloves, Goggles) administrative->ppe

Caption: Hierarchy of Controls for Chemical Safety.

By implementing these safety and logistical measures, research professionals can significantly mitigate the risks associated with handling L-Hyoscyamine, ensuring a safer laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Hyoscyamine (Standard)
Reactant of Route 2
Reactant of Route 2
L-Hyoscyamine (Standard)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。